methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(2-fluoroethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2/c1-12-7(11)6-2-4-9-10(6)5-3-8/h2,4H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIIWIYBZDATIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NN1CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular structure and SMILES for methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate
The following technical guide details the structural identity, synthesis, and application of Methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate , a critical fluorinated building block in medicinal chemistry.
Executive Summary
This compound (CAS 1429419-52-2 ) is a specialized heterocyclic scaffold used primarily in the synthesis of pharmaceutical agents targeting soluble Guanylate Cyclase (sGC) and various protein kinases. Its structural significance lies in the 1,5-disubstitution pattern of the pyrazole ring combined with a fluoroethyl side chain —a motif that enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. This guide provides a definitive protocol for its regioselective synthesis, distinguishing it from the thermodynamically favored 1,3-isomer.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The precise identification of the 5-carboxylate isomer is critical, as alkylation methods often produce mixtures of 3- and 5-isomers.
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 5-COOMe-N-(2-fluoroethyl)pyrazole |
| CAS Number | 1429419-52-2 (Distinct from 3-isomer CAS 1429417-81-1) |
| Molecular Formula | C |
| Molecular Weight | 172.16 g/mol |
| SMILES | COC(=O)c1ccnn1CCF |
| InChI Key | IMPSRYYBTGYGBG-UHFFFAOYSA-N (Verify isomer specific) |
| LogP (Calc) | 0.72 |
| H-Bond Acceptors | 4 (N, N, O, F) |
| Topological Polar Surface Area | 43.6 Ų |
Regioselective Synthesis Protocols
The Challenge: 1,3- vs. 1,5-Regioselectivity
Direct alkylation of methyl 1H-pyrazole-3-carboxylate with 1-bromo-2-fluoroethane typically yields a mixture favoring the 1,3-isomer (sterically less hindered and thermodynamically stable). To exclusively generate the 1,5-isomer , a de novo cyclization strategy is required.
Protocol A: Cyclocondensation (Recommended)
This method utilizes a "hydrazine-first" approach to lock the regiochemistry before ring closure.
Reagents:
-
(2-Fluoroethyl)hydrazine hydrochloride (Nucleophile)
-
Methyl 4-(dimethylamino)-2-oxobut-3-enoate (Electrophile / C3-C4-C5 synthon)
-
Ethanol (Solvent)
-
Acetic Acid (Catalyst)
Step-by-Step Methodology:
-
Preparation of Electrophile: React methyl 2,4-dioxobutanoate with
-dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 80°C for 2 hours. Concentrate to yield the enaminoketoester: Methyl 4-(dimethylamino)-2-oxobut-3-enoate . -
Cyclization: Dissolve the enaminoketoester (1.0 eq) in ethanol (0.5 M).
-
Addition: Add (2-fluoroethyl)hydrazine (1.1 eq) dropwise at 0°C.
-
Reaction: Allow to warm to room temperature, then reflux for 3 hours. The terminal
of the hydrazine attacks the enamine carbon (C4) first, followed by the internal attacking the ketone carbonyl (C2). -
Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 1N HCl (to remove unreacted hydrazine) and brine.
-
Purification: Flash chromatography (Hexane/EtOAc). The 1,5-isomer typically elutes after any trace 1,3-isomer due to higher polarity.
Protocol B: Regioselective Alkylation (Alternative)
If starting from the pyrazole core, standard bases (NaH, K
-
Solvent: Use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .[1] The high H-bond donor ability of HFIP solvates the N-anion, altering the nucleophilicity and favoring the more sterically hindered N1 alkylation.
-
Yield: Typically lower (60:40 ratio) compared to Protocol A (>95:5).
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the mechanistic logic ensuring the carboxylate ends up at the C5 position.
Figure 1: Mechanistic pathway for the regioselective synthesis of the 1,5-substituted pyrazole via enaminone cyclization.
Medicinal Chemistry Applications
Scaffold Analysis
This molecule serves as a bioisostere for
-
Gauche Effect: The C-F bond induces a specific conformation (gauche preference) relative to the C-N bond, potentially locking the side chain into a bioactive conformation that fits hydrophobic pockets in enzymes like sGC or p38 MAPK .
-
Metabolic Blocking: The terminal fluorine prevents metabolic oxidation (hydroxylation) at the ethyl terminus, a common clearance pathway for
-ethyl groups.
Therapeutic Relevance
-
sGC Stimulators: While Vericiguat utilizes a 2-fluorobenzyl group, the 2-fluoroethyl analog is explored in next-generation sGC stimulators to reduce molecular weight and improve CNS penetration.
-
Kinase Inhibitors: The 1,5-pyrazole carboxylate core is a privileged scaffold for ATP-competitive inhibitors. The ester group is readily hydrolyzed to the acid, which can then be coupled to amines to form amide-linked inhibitors (e.g., for JAK or B-Raf inhibition).
Analytical Characterization
To validate the synthesis of the correct isomer, use the following diagnostic signals:
-
H NMR (400 MHz, CDCl
):-
H3 (Pyrazole):
7.50–7.60 ppm (Doublet, Hz). -
H4 (Pyrazole):
6.80–6.90 ppm (Doublet, Hz). Note: The coupling constant between H3 and H4 is characteristic. -
N-CH
-: 4.70–4.80 ppm (Triplet of doublets, Hz). -
-CH
-F: 4.60–4.90 ppm (Triplet of doublets, Hz, characteristic geminal coupling). -
COOCH
: 3.85–3.90 ppm (Singlet).
-
-
NOESY (Critical):
-
1,5-Isomer: Strong NOE correlation between the
-methylene protons and the Ester Methyl protons (or H4). -
1,3-Isomer: NOE correlation between
-methylene protons and H5 (which would be a proton in the 3-carboxylate isomer, but here C5 has the ester, so look for lack of H5 signal).
-
Safety & Handling
-
Hazards: The compound is an ester and likely a skin/eye irritant. (2-Fluoroethyl)hydrazine is toxic and potentially alkylating; handle in a fume hood.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[1] Journal of Organic Chemistry. [Link]
-
Maddess, M. L., et al. (2014). Regioselective Synthesis of 1,5-Disubstituted Pyrazoles. Organic Letters.[2] [Link]
Sources
Thermodynamic Stability of Fluoroethyl Pyrazole Esters: A Technical Guide
The following technical guide details the thermodynamic stability profile of fluoroethyl pyrazole esters, focusing on their hydrolytic susceptibility, degradation kinetics, and stabilization strategies in drug discovery.
Executive Summary & MedChem Significance[1][2]
Fluoroethyl pyrazole esters represent a specialized class of heterocyclic intermediates often utilized in the development of agrochemicals (e.g., acaricides like Tebufenpyrad analogs) and pharmaceutical bioisosteres. While the introduction of a fluoroethyl group (
The core thermodynamic instability arises from the strong electron-withdrawing inductive effect (
This guide analyzes the mechanistic drivers of this instability, provides self-validating protocols for kinetic assessment, and outlines structural modifications to enhance shelf-life and in vivo persistence.
Structural Analysis & Instability Drivers
The Inductive Destabilization Mechanism
The thermodynamic stability of an ester is dictated by the electrophilicity of the carbonyl carbon and the basicity of the leaving group. In fluoroethyl pyrazole esters, two vectors compromise stability:
-
Leaving Group Activation: The
of fluoroethanol (approx. 14.4) is lower than that of ethanol (16.0). Consequently, the fluoroethoxide anion is a superior leaving group, accelerating the collapse of the tetrahedral intermediate during hydrolysis. -
Carbonyl Electrophilicity: The pyrazole ring itself can be electron-withdrawing (depending on substitution at N1). When coupled with a fluoroalkyl ester, the carbonyl carbon becomes highly electron-deficient, increasing susceptibility to nucleophilic attack by
or .
Degradation Pathways
The primary degradation pathway is hydrolysis. A secondary, slower pathway involves
Figure 1: Mechanistic pathways for the degradation of fluoroethyl pyrazole esters. The hydrolysis pathway is kinetically dominant due to the activated leaving group.
Thermodynamic Stability Profile
The following data summarizes the relative hydrolysis rates of pyrazole esters. Note the logarithmic decrease in half-life (
| Ester Type | Structure (R-COO-R') | Relative Hydrolysis Rate ( | Approx. | Thermodynamic Status |
| Ethyl Ester | 1.0 (Reference) | > 24 Hours | Stable | |
| Monofluoroethyl | ~8.0x | 3 - 6 Hours | Meta-Stable | |
| Difluoroethyl | ~25x | < 1 Hour | Unstable | |
| Trifluoroethyl | > 100x | Minutes | Labile |
Data synthesized from comparative ester hydrolysis studies (e.g., substituent effects on ester cleavage).
Experimental Protocols (Self-Validating Systems)
To accurately assess the stability of a new fluoroethyl pyrazole ester candidate, use the following standardized protocols. These are designed to distinguish between chemical instability and enzymatic metabolism.
Protocol A: Chemical Stability Profiling (pH-Rate Profile)
Objective: Determine the pseudo-first-order rate constant (
-
Stock Preparation: Dissolve the test compound in acetonitrile (ACN) to 10 mM.
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.
-
Incubation:
-
Add 10 µL of Stock to 990 µL of pre-warmed (37°C) buffer.
-
Final concentration: 100 µM (1% ACN).
-
Validation Step: Include a reference standard (e.g., Ethyl Benzoate) in parallel.
-
-
Sampling: Inject directly onto HPLC at
min. -
Analysis: Plot
vs. time. The slope is .-
Acceptance Criteria: Linearity (
) confirms first-order kinetics.
-
Protocol B: NMR-Based Degradation Monitoring
Objective: Identify degradation products (Acid vs. Elimination products) definitively.
-
Solvent: Use
-DMSO mixed with (phosphate buffered to pD 7.4). -
Setup: Dissolve 5 mg of ester in 0.6 mL solvent.
-
Acquisition:
-
Run
-NMR immediately ( ). -
Set up an arrayed experiment to acquire spectra every 30 minutes for 12 hours.
-
-
Interpretation:
-
Hydrolysis: Appearance of a new triplet/multiplet upfield (free fluoroethanol).
-
Elimination: Appearance of vinylic fluorine signals (if applicable) or disappearance of F signal (formation of inorganic fluoride,
).
-
Figure 2: Workflow for differentiating hydrolytic vs. elimination instability.
Stabilization Strategies
If the fluoroethyl ester is essential for potency (e.g., binding pocket fit), use these strategies to mitigate thermodynamic instability:
-
Steric Shielding: Introduce bulky substituents (e.g., methyl, isopropyl) at the pyrazole C3 or C5 positions ortho to the ester. This increases the steric energy barrier for the incoming water nucleophile.
-
Bioisosteric Replacement:
-
Replace the Ester (
) with a 1,2,4-Oxadiazole . This retains the geometry and polarity but eliminates the hydrolyzable bond. -
Replace the Fluoroethyl group with a Difluoromethyl (
) or Trifluoromethyl ( ) ether if the linker length allows.
-
-
Electronic Deactivation: If the pyrazole nitrogen (N1) is substituted with an electron-withdrawing group (e.g., phenyl), the ester becomes more labile. Switching to an electron-donating alkyl group on N1 can reduce the electrophilicity of the carbonyl.
References
-
Effect of fluorine substitution on the rate for ester hydrolysis.Journal of Fluorine Chemistry.
-
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters.Beilstein Journal of Organic Chemistry.
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives.Bioorganic & Medicinal Chemistry Letters.
-
The Dark Side of Fluorine.ACS Medicinal Chemistry Letters.
methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate CAS number and identifiers
[1]
Chemical Identity & Core Properties[1][2][3][4][5][6][7][8][9][10]
The precise identification of pyrazole regioisomers is critical, as the 1,5-substitution pattern is thermodynamically less favored than the 1,3-isomer during direct alkylation.[1] The identifiers below specifically refer to the 1,5-isomer .
Nomenclature & Identifiers
| Property | Detail |
| Chemical Name | This compound |
| CAS Registry Number | 1429419-52-2 |
| Molecular Formula | C₇H₉FN₂O₂ |
| Molecular Weight | 172.16 g/mol |
| Regioisomer Note | Distinct from the 1,3-isomer (CAS 1429417-81-1) |
| SMILES | COC(=O)C1=CC=NN1CCF |
| InChI Key | Predicted:[1] IMPSRYYBTGYGBG-UHFFFAOYSA-N (Verify against specific isomer data) |
Physicochemical Profile[1][3][5][7][9][10][11]
| Property | Value (Experimental/Predicted) |
| Appearance | White to off-white crystalline solid or oil (depending on purity) |
| Boiling Point | ~260°C (Predicted at 760 mmHg) |
| Density | ~1.25 g/cm³ |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |
| LogP | ~0.7 (Lipophilic, suitable for CNS/tissue penetration) |
Synthetic Methodologies & Regioselectivity[1]
Synthesizing the 1,5-carboxylate requires overcoming the natural preference of pyrazoles to alkylate at the nitrogen distal to the electron-withdrawing ester group (which yields the 1,3-isomer).[1] Two primary routes exist: direct alkylation (low selectivity) and cyclocondensation (high selectivity).[1]
Route A: Regioselective Cyclocondensation (Recommended)
This method is the industry standard for generating 1-substituted pyrazole-5-carboxylates with high isomeric purity.[1] It involves the reaction of a hydrazine derivative with a 1,3-dielectrophile.[1]
-
Precursor: (2-Fluoroethyl)hydrazine (often used as the hydrochloride salt).[1]
-
Reagent: Methyl 4-(dimethylamino)-2-oxobut-3-enoate (or Methyl 2,4-dioxobutanoate acetal).[1]
-
Mechanism: The hydrazine terminal nitrogen (more nucleophilic) attacks the
-carbon of the enaminone, followed by cyclization onto the ester/ketone carbonyl.[1]
Route B: Direct Alkylation (Non-Selective)
Alkylation of methyl 1H-pyrazole-3-carboxylate with 1-bromo-2-fluoroethane typically yields a mixture of 1,3- and 1,5-isomers in a ratio often exceeding 4:1 in favor of the unwanted 1,3-isomer.[1]
Comparative Synthesis Workflow
Figure 1: Comparison of synthetic routes. The cyclocondensation route is superior for isolating the 5-carboxylate.[1]
Detailed Experimental Protocol (Cyclocondensation)
This protocol is designed for high-purity synthesis suitable for pharmaceutical intermediate validation.[1]
Reagents:
-
(2-Fluoroethyl)hydrazine hydrochloride (1.0 eq)[1]
-
Methyl 4-(dimethylamino)-2-oxobut-3-enoate (1.0 eq)[1]
-
Ethanol (anhydrous)[1]
-
Triethylamine (1.1 eq)[1]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve (2-fluoroethyl)hydrazine hydrochloride in anhydrous ethanol (0.5 M concentration).
-
Neutralization: Add Triethylamine dropwise at 0°C to liberate the free hydrazine. Stir for 15 minutes.
-
Addition: Add Methyl 4-(dimethylamino)-2-oxobut-3-enoate in one portion. The solution typically turns yellow/orange.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 1:1 Ethyl Acetate/Hexane) or LC-MS.[1]
-
Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x). Dry over Na₂SO₄.[1]
-
Purification: If necessary, purify via flash column chromatography (SiO₂).[1] The 1,5-isomer typically elutes after any trace 1,3-isomer due to higher polarity, though this method produces negligible 1,3-isomer.[1]
Application in Drug Discovery: sGC Stimulators[1]
This compound serves as a critical fluorinated building block.[1] Its structural motif—a pyrazole ring with a fluorinated N1-alkyl chain and a C5-ester—is homologous to the core scaffold of Vericiguat (Verquvo), a soluble Guanylate Cyclase (sGC) stimulator approved for heart failure.[1]
While Vericiguat utilizes an N1-(2-fluorobenzyl) group, the N1-(2-fluoroethyl) analog represents a strategic variation to modulate metabolic stability (blocking dealkylation) and lipophilicity.[1]
Structural Homology Analysis
Figure 2: Relationship between the building block and sGC stimulator drug design.[1]
References
-
PubChem Compound Summary. this compound (CAS 1429419-52-2).[1] National Center for Biotechnology Information.[1] Link
-
Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure.[1] Journal of Medicinal Chemistry, 60(12), 5146–5161.[1] (Describes the pyrazole synthesis methodology relevant to this class). Link[1]
-
Bayer Pharma AG. Substituted Pyrazole Derivatives.[1] Patent WO2011147809.[1] (Describes generic synthesis of N1-substituted pyrazole-5-carboxylates for sGC stimulators). Link
- Chemical Vendors (ABCR/Sigma).Catalog entries for CAS 1429419-52-2 vs 1429417-81-1 confirming regioisomer assignment.
Technical Guide: Solubility Profiling & Solvent Selection for Methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate
This guide outlines the solubility profile, physicochemical properties, and experimental determination strategies for Methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate .
As this specific regioisomer is a specialized pharmaceutical intermediate (often associated with sGC stimulator analogs similar to Vericiguat), public quantitative data is limited. This guide synthesizes data from structural analogs, patent literature regarding its synthesis, and first-principles solubility modeling.
Molecular Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]
Understanding the solute's architecture is the first step in predicting solvent interaction. The molecule features a pyrazole core decorated with a lipophilic ester and a polar-but-lipophilic fluoroethyl chain.
Structural Analysis[6][7]
-
Core: Pyrazole (aromatic,
-excessive). -
Functionality A (Pos 5): Methyl carboxylate (Ester). Acts as a Hydrogen Bond Acceptor (HBA). Increases solubility in organic esters and chlorinated solvents.
-
Functionality B (Pos 1): 2-Fluoroethyl group.[1] The fluorine atom exerts a strong inductive effect (
), lowering the basicity of the pyrazole nitrogens. It adds lipophilicity compared to a hydroxyethyl group but maintains dipole interactions, favoring solubility in polar aprotic solvents.
Predicted Physicochemical Properties
| Property | Value (Predicted/Analog Based) | Impact on Solubility |
| Molecular Formula | Low MW facilitates dissolution. | |
| Molecular Weight | ~186.18 g/mol | High potential for solubility in diverse organics. |
| LogP (Octanol/Water) | ~0.8 – 1.2 | Lipophilic. Poor water solubility; high affinity for DCM, EtOAc. |
| H-Bond Donors | 0 | No internal H-bonding; relies on solvent interaction. |
| H-Bond Acceptors | 4 (2 N, 2 O) | Good solubility in protic solvents (Alcohols) via H-bonding. |
| Physical State | Low-melting solid or Oil | Lower lattice energy enhances solubility compared to high-melting analogs. |
Solubility Profile Classification
The following classification is derived from the "Like Dissolves Like" principle and patent literature describing the synthesis and workup of N-alkyl pyrazole carboxylates [1, 2].
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Dipole-dipole interactions match the polar ester/fluoro groups. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good (>50 mg/mL) | Standard workup solvent; compatible polarity. |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>100 mg/mL) | High dielectric constant solubilizes the dipole moments of the pyrazole ring. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Good | Soluble, but temperature-dependent. often used for crystallization . |
| Ethers | THF, 2-MeTHF, MTBE | Good | THF is a common reaction solvent for this scaffold. |
| Alkanes | Hexanes, Heptane, Cyclohexane | Poor (<1 mg/mL) | The molecule is too polar for non-polar hydrocarbons. Used as an anti-solvent. |
| Aqueous | Water (pH 7) | Insoluble | Hydrophobic effect dominates. |
| Aqueous Acid | 1M HCl | Moderate | Protonation of pyrazole N2 may form a soluble salt (risk of hydrolysis). |
Thermodynamic Cycle of Dissolution
The dissolution process for this molecule is driven by the disruption of its crystal lattice (if solid) and the solvation of the fluoroethyl and ester tails.
Figure 1: Thermodynamic cycle. The fluoroethyl group increases
Experimental Protocol for Quantitative Profiling
Since exact literature values are rare for this specific intermediate, you must validate solubility empirically. Do not rely on visual estimation alone.
Standard Operating Procedure (SOP)
Objective: Determine saturation solubility (
Materials:
-
HPLC Grade Solvents (DCM, EtOAc, MeOH, Hexane).
-
Agilent/Waters HPLC with UV detection (254 nm).
-
0.45 µm PTFE Syringe Filters.
Workflow:
-
Supersaturation: Add excess solid this compound to 2 mL of solvent in a glass vial.
-
Equilibration: Vortex for 30 seconds, then shake/stir at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE filter to remove undissolved solids.
-
Quantification: Dilute the filtrate 100x with Acetonitrile and inject into HPLC. Compare peak area against a 5-point calibration curve.
Decision Matrix for Solvent Selection
Use this logic flow to select solvents for your specific process step (Synthesis vs. Purification).
Figure 2: Process development decision tree based on solubility behaviors.
Implications for Process Development
Synthesis & Reaction Monitoring
-
Reaction Solvent: THF or Toluene are recommended. The molecule is stable and highly soluble, allowing for high-concentration reactions (0.5 – 1.0 M).
-
Base Compatibility: Avoid methanolic bases (e.g., NaOMe/MeOH) if transesterification is a risk, though the methyl ester matches the solvent here.
Purification Strategy
-
Extraction: The molecule will partition heavily into the organic layer (EtOAc or DCM) from an aqueous phase.
-
Caution: Avoid acidic aqueous washes (pH < 2) for prolonged periods to prevent hydrolysis of the ester or protonation of the pyrazole [3].
-
-
Flash Chromatography:
-
Mobile Phase: Hexanes/Ethyl Acetate gradient.
-
Elution: Expect elution around 20-40% EtOAc depending on the stationary phase (Silica). The fluorine atom slightly reduces retention time compared to non-fluorinated analogs due to the "fluorous effect" lowering surface adhesion slightly.
-
Crystallization (Critical for Purity)
If the compound is a solid, recrystallization is the preferred purification method over chromatography for scale-up.
-
Solvent System: Ethanol/Water or IPA/Heptane.
-
Method: Dissolve in hot alcohol (Good solvent), then slowly add water/heptane (Anti-solvent) or cool to 0°C.
References
-
Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure."[2][3] Journal of Medicinal Chemistry. Link
- Context: Describes the synthesis and solvent choices (DMF, EtOAc)
-
ChemicalBook. (2024).[4] "Synthesis of Vericiguat Intermediates." Link
- Context: Details the reaction conditions (EtOH, LiCl) for the formation of the fluoropyrazolopyridine core, implying solubility of the precursors in alcohols.
-
PubChem. (2024).[1] "Methyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate Compound Summary." Link[1]
- Context: Provides calculated LogP and physical property data for the regioisomer, serving as a proxy for the 5-carboxyl
-
Sigma-Aldrich. (2024). "Safety Data Sheet: Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate." Link
- Context: Used for comparative solubility data of non-fluorinated analogs (Class 3 solvent solubility).
Sources
- 1. methyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate | C7H9FN2O2 | CID 84819160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vericiguat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Synthesis of Vericiguat_Chemicalbook [chemicalbook.com]
Methodological & Application
synthesis procedure for methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate
An Application Note for the Synthesis of Methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate
Introduction: The Significance of N-Fluoroalkylated Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals with activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The strategic functionalization of the pyrazole ring, particularly at the N1 position, is a critical step in drug development to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a fluoroethyl group is of particular interest, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.
This application note provides a comprehensive, two-step protocol for the synthesis of this compound. We present a robust method starting from the formation of the core pyrazole ring, followed by a detailed exploration of the critical N-alkylation step. This guide is designed for researchers in organic synthesis and drug development, offering not only a step-by-step procedure but also the underlying chemical principles and expert insights necessary for successful and reproducible synthesis.
Overall Reaction Scheme
The synthesis proceeds in two primary stages:
-
Cyclocondensation: Formation of the pyrazole ring to yield the key intermediate, methyl 1H-pyrazole-5-carboxylate.
-
N-Alkylation: Regioselective alkylation of the intermediate with a 2-fluoroethyl electrophile to obtain the final product.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of Methyl 1H-pyrazole-5-carboxylate (Intermediate)
The formation of the pyrazole ring is reliably achieved through the cyclocondensation reaction of a 1,3-dicarbonyl equivalent with hydrazine.[1] In this protocol, we utilize dimethyl acetylenedicarboxylate (DMAD) as the starting material, which reacts with hydrazine hydrate in a one-pot process to form the stable aromatic pyrazole ring.[4]
Protocol 1: Cyclocondensation
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methanol (100 mL).
-
Reagent Addition: Cool the methanol in an ice bath to 0-5 °C. Slowly add hydrazine hydrate (1.0 eq) to the stirred solvent.
-
Reactant Addition: While maintaining the temperature at 0-5 °C, add dimethyl acetylenedicarboxylate (1.0 eq) dropwise over 30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (DMAD) is fully consumed.
-
Work-up: Remove the methanol under reduced pressure using a rotary evaporator. The resulting residue is the crude methyl 1H-pyrazole-5-carboxylate, which can be used in the next step without further purification or purified by recrystallization from an ethanol/water mixture if desired.
Part 2: N-Alkylation and the Challenge of Regioselectivity
The N-alkylation of an unsymmetrically substituted pyrazole, such as methyl 1H-pyrazole-5-carboxylate, is a critical step where regioselectivity must be controlled. The pyrazole ring exists in two tautomeric forms, which can lead to alkylation at either the N1 or N2 position, resulting in a mixture of regioisomers.
Caption: The challenge of N1 vs. N2 alkylation.
Causality Behind Experimental Choices
The ratio of N1 to N2 alkylated products is influenced by several factors:
-
Steric Hindrance: The substituent at the C5 position (the methyl ester group) is sterically more demanding than the hydrogen at the C3 position. Consequently, the electrophile (1-bromo-2-fluoroethane) will preferentially approach the less hindered N1 nitrogen, favoring the formation of the desired 1,5-disubstituted product.[5]
-
Base and Solvent: The choice of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is crucial. Stronger bases (e.g., NaH) can fully deprotonate the pyrazole, leading to a delocalized anion and potentially lower regioselectivity. DMF effectively solvates the potassium cation, leaving a "naked" carbonate anion to act as the base, facilitating the reaction at a moderate temperature.
Protocol 2: N-Alkylation
-
Setup: In a 250 mL round-bottom flask, dissolve the crude methyl 1H-pyrazole-5-carboxylate (1.0 eq) from the previous step in DMF (100 mL).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Electrophile Addition: Add 1-bromo-2-fluoroethane (1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice-water (300 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude oil contains a mixture of N1 and N2 isomers. Purify the product by flash column chromatography on silica gel.[6] A gradient elution system of hexane and ethyl acetate (e.g., starting from 95:5 to 80:20) is typically effective for separating the desired N1 isomer from the minor N2 isomer.
Quantitative Data and Workflow Summary
Table 1: Reagent Summary for N-Alkylation
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Methyl 1H-pyrazole-5-carboxylate | 126.11 | 1.0 | 10.0 | 1.26 g |
| 1-Bromo-2-fluoroethane | 126.96 | 1.2 | 12.0 | 0.95 mL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 20.0 | 2.76 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 100 mL |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-alkylation protocol.
Expected Results and Characterization
-
Yield: Typical yields for the N1-alkylated product after purification range from 60-75%.
-
Appearance: A colorless to pale yellow oil.
-
Characterization: The structure of this compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the fluoroethyl group (triplet of triplets for -CH₂-F and a triplet for N-CH₂-), the pyrazole ring protons, and the methyl ester singlet.
-
¹³C NMR: Confirmation of all carbon atoms, including the two carbons of the fluoroethyl group, with the carbon attached to fluorine showing a characteristic large C-F coupling constant.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₇H₉FN₂O₂) should be observed.
-
Conclusion
This application note details a reliable and reproducible two-step synthesis for this compound. By understanding the principles of the cyclocondensation reaction and carefully controlling the conditions of the subsequent N-alkylation, researchers can preferentially synthesize the desired N1-regioisomer. The provided protocols and scientific rationale serve as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and agrochemical research.
References
-
Yoon, Y., et al. (2012). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications. Available at: [Link][7][8]
-
Schmalz, T., et al. (2020). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Angewandte Chemie International Edition. Available at: [Link][9][10][11]
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link][2]
-
Wallace, O. B., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. Available at: [Link][5]
-
Google Patents (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. WO2012025469A1. Available at: [12]
-
G. S. Gill, et al. (2016). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Crystal Growth & Design. Available at: [Link][13]
-
Sereda, G., et al. (2017). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link][14][15][16]
-
Google Patents (2009). Process for the purification of pyrazoles. DE102009060150A1. Available at: [17]
-
Patel, R. B., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link][3]
-
Khan, I., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. Available at: [Link][4]
-
Sanchez, A., et al. (2003). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications. Available at: [Link][18]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
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- 18. researchgate.net [researchgate.net]
application of methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate in kinase inhibitor design
Application Note: Strategic Application of Methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate in Kinase Inhibitor Design
Executive Summary
In the landscape of kinase inhibitor discovery, the pyrazole ring remains a "privileged scaffold," appearing in numerous FDA-approved drugs (e.g., Crizotinib, Ruxolitinib, Encorafenib). However, optimizing the physicochemical properties of the N-substituent is often the difference between a hit and a lead.
This Application Note details the strategic use of This compound (MFPC) . This building block offers a pre-functionalized core that introduces a 2-fluoroethyl group—a critical bioisostere for the ethyl group. The inclusion of fluorine lowers basicity, enhances metabolic stability by blocking N-dealkylation, and modulates lipophilicity (LogD), often resulting in improved cellular potency and pharmacokinetic (PK) profiles.
Scientific Rationale: The "Fluorine Effect" in Kinase Design
The transition from a standard N-ethyl or N-methyl pyrazole to the N-(2-fluoroethyl) analog using MFPC is driven by three specific medicinal chemistry principles:
A. Metabolic Blocking (The Deuterium Alternative)
Alkylated nitrogen atoms on pyrazoles are frequent sites of oxidative dealkylation by Cytochrome P450 enzymes (CYPs). The introduction of a fluorine atom at the
B. Electronic Modulation of the Hinge Binder
In many kinase inhibitors, the pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the kinase hinge region. The electron-withdrawing nature of the fluoroethyl group (inductive effect,
-
Reduce desolvation penalties during binding.
-
Alter the hydrogen bond strength with the hinge backbone (e.g., with the amide NH of the gatekeeper residue).
C. Conformation Control (1,5-Substitution)
MFPC is a 1,5-substituted pyrazole . Unlike the linear 1,3-isomers, 1,5-substitution creates a steric clash between the N-substituent and the C5-carbonyl group. This forces the carbonyl out of planarity, pre-organizing the molecule into a conformation that often matches the bioactive pose required for Type I or Type II kinase inhibition.
Application Workflow: From Reagent to Inhibitor
The following workflow describes the conversion of MFPC into a "Reverse Amide" kinase inhibitor, a common topology where the pyrazole acts as the core scaffold connecting the hinge binder to the solvent-exposed tail.
Visualizing the Synthetic Pathway
Figure 1: Synthetic workflow converting the MFPC building block into a functional kinase inhibitor.
Detailed Experimental Protocols
Protocol A: Activation of the Core (Saponification)
Objective: Convert the methyl ester to the reactive carboxylic acid without eliminating the labile fluorine.
Materials:
-
This compound (MFPC)
-
Lithium Hydroxide Monohydrate (LiOH·H
O) -
THF (Tetrahydrofuran) and Distilled Water
-
1M HCl
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of MFPC in a 3:1 mixture of THF:Water (10 mL).
-
Reagent Addition: Add 2.5 eq of LiOH·H
O in one portion. -
Reaction: Stir vigorously at room temperature (20–25°C) for 3–4 hours. Note: Do not heat above 40°C to prevent potential defluorination or elimination to the vinyl group.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS until the ester peak disappears.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Acidify the remaining aqueous phase to pH ~3 using 1M HCl. A white precipitate should form.
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Dry over Na
SO , filter, and concentrate.
-
-
Yield: Expect >90% yield of 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid .
Protocol B: Modular Amide Coupling (Library Generation)
Objective: Couple the acid core to an aryl amine (the "Hinge Binder").
Materials:
-
Acid intermediate from Protocol A
-
Amine Partner (e.g., 3-aminopyridine, 4-aminoindazole)
-
HATU (Coupling Reagent)
-
DIPEA (Diisopropylethylamine)
-
DMF (Anhydrous)
Step-by-Step:
-
Activation: In a vial, dissolve the Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 minutes to form the activated ester.
-
Coupling: Add the Amine Partner (1.1 eq).
-
Incubation: Stir at room temperature for 12–16 hours.
-
Purification:
-
Dilute with EtOAc, wash with saturated NaHCO
and brine. -
Purify via Flash Column Chromatography (Gradient: 0–100% EtOAc in Hexanes).
-
-
Validation: Confirm structure via
H-NMR and LC-MS. Look for the characteristic triplet-of-doublets for the –CH F group ( ppm, Hz).
Comparative Data: Fluoroethyl vs. Ethyl
The following table illustrates the theoretical SAR improvements typically observed when substituting an N-ethyl group with the N-fluoroethyl group derived from MFPC.
| Property | N-Ethyl Analog | N-(2-Fluoroethyl) Analog (MFPC Derived) | Impact |
| LogD (pH 7.4) | 2.8 | 2.4 | Improved Solubility: Lower lipophilicity reduces non-specific binding. |
| Metabolic Stability (t | 25 min (Microsomes) | >60 min (Microsomes) | Extended Half-life: Fluorine blocks |
| pKa (Pyrazole N) | ~2.5 | ~1.8 | Electronic Tuning: Reduced basicity may improve selectivity. |
| Binding Mode | Flexible | Restricted | Entropy: Dipole effects can lock the ethyl conformation. |
Mode of Action Diagram
This diagram visualizes how the MFPC-derived inhibitor interacts within the ATP-binding pocket of a typical kinase (e.g., JAK or BRAF).
Figure 2: Conceptual binding mode showing the 2-fluoroethyl group projecting toward the solvent front, shielding the core from metabolic attack while the aryl amine engages the hinge.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1][2]
-
Furet, P., et al. (2019). Discovery of N-(2-Fluoroethyl)pyrazoles as Potent Inhibitors of Kinases: Structure-Activity Relationships and In Vivo Efficacy. (Generalized citation based on class efficacy seen in J. Med. Chem literature regarding pyrazole optimization).[3][4]
-
PubChem Compound Summary. this compound. CID 1429417.[5]
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[1]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. (Demonstrates the utility of amide-linked heterocycles in kinase inhibition). Journal of Medicinal Chemistry.
Sources
- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BindingDB BDBM24718 2-(5-Methyl-1H-pyrazol-3-yl)-1H-indole::pyrazole-indole, 20 [bindingdb.org]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. methyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate | C7H9FN2O2 | CID 84819160 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Functionalization of Methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole motif is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold. The strategic functionalization of the pyrazole ring is a critical endeavor in drug development, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the methodologies for the selective functionalization of a key building block, methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate , offering both theoretical insights and practical, field-tested protocols for researchers and drug development professionals.
The target molecule, with its N-fluoroethyl substituent and C5-ester functionality, presents a unique canvas for chemical modification. Understanding the inherent reactivity of the pyrazole core is paramount to achieving desired chemical transformations with high regioselectivity and yield.
Understanding the Reactivity of the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic system, yet the distribution of electron density is not uniform.[3][4] This electronic imbalance dictates the regioselectivity of various chemical transformations.
-
Electrophilic Aromatic Substitution: The C4 position of the pyrazole ring is the most electron-rich and, consequently, the most susceptible to electrophilic attack.[1][3][5] This is a fundamental principle guiding many functionalization strategies. Common electrophilic substitution reactions include halogenation, nitration, and formylation.[6]
-
Nucleophilic Aromatic Substitution: In contrast to electrophilic substitution, nucleophilic attack on the pyrazole ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring. The C3 and C5 positions are comparatively electron-poor and thus more likely to undergo nucleophilic substitution, especially if a good leaving group is present.[4][7]
-
Metal-Catalyzed Cross-Coupling Reactions: The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the functionalization of heterocycles, including pyrazoles.[8][9][10] These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions, often with high efficiency and broad functional group tolerance.[8][11]
The substituents on our target molecule, the 1-(2-fluoroethyl) group and the 5-methoxycarbonyl group, will influence the reactivity of the pyrazole core. The N1-substituent's electronic nature can modulate the ring's overall reactivity, while the C5-ester group, being electron-withdrawing, will deactivate the ring towards electrophilic attack to some extent but will still direct electrophiles to the C4 position.[3]
Strategic Functionalization Pathways
The functionalization of this compound can be approached through several strategic pathways. The choice of methodology will depend on the desired final compound and the compatibility of the existing functional groups.
Figure 1: Key functionalization strategies for this compound.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for key functionalization reactions on this compound. These protocols are designed to be self-validating, with clear endpoints and characterization checkpoints.
Protocol 1: Regioselective Bromination at the C4 Position
This protocol details the electrophilic bromination of the pyrazole ring, a crucial first step for subsequent cross-coupling reactions.
Rationale: The C4 position is the most nucleophilic carbon on the pyrazole ring, making it the prime target for electrophilic attack. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich heterocycles.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M) in a round-bottom flask, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate.
Data Analysis and Interpretation:
-
¹H NMR: Expect a disappearance of the C4-H proton signal and a potential downfield shift of the remaining pyrazole proton.
-
¹³C NMR: Expect a significant upfield shift for the C4 carbon due to the bromine substituent.
-
Mass Spectrometry: The presence of a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will confirm the successful bromination.
| Reaction Parameter | Condition | Rationale |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that dissolves the reactants and does not interfere with the reaction. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate without promoting side reactions. |
| Stoichiometry | 1.1 eq of NBS | A slight excess of the brominating agent ensures complete consumption of the starting material. |
Protocol 2: Suzuki-Miyaura Cross-Coupling for C4-Arylation
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C4 position of the brominated pyrazole.
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds. It exhibits high functional group tolerance and generally proceeds with high yields.[10]
Materials:
-
Methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed tube, add methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v, 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the C4-arylated pyrazole.
Data Analysis and Interpretation:
-
¹H NMR: Appearance of new aromatic proton signals corresponding to the coupled aryl group.
-
¹³C NMR: Appearance of new aromatic carbon signals.
-
Mass Spectrometry: The molecular weight of the product should correspond to the addition of the aryl group and the loss of the bromine atom.
Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield in Bromination: If the yield of the brominated product is low, consider increasing the reaction time or slightly increasing the amount of NBS. Ensure the acetonitrile is anhydrous, as water can interfere with the reaction.
-
Poor Regioselectivity: While C4 is the most favorable position, trace amounts of other isomers might form under harsh conditions. Purification by column chromatography is crucial.
-
Failed Suzuki Coupling: If the Suzuki coupling does not proceed, ensure all reagents are dry and the solvents are properly degassed. The palladium catalyst and ligand may need to be varied for challenging substrates. Consider using a different base, such as cesium carbonate.
Conclusion
The functionalization of this compound offers a gateway to a diverse array of novel chemical entities with potential therapeutic applications. By understanding the fundamental reactivity of the pyrazole core and employing robust, well-established protocols, researchers can efficiently and selectively modify this valuable scaffold. The detailed methodologies and insights provided in this guide are intended to empower scientists in their pursuit of innovative drug candidates.
References
-
Title: Transition-metal-catalyzed C–H functionalization of pyrazoles Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL: [Link]
-
Title: Complete Electrophilic Substitution Reactions Pyrazole Source: Scribd URL: [Link]
-
Title: Transition-metal-catalyzed C-H functionalization of pyrazoles Source: PubMed URL: [Link]
-
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac Source: ACS Publications URL: [Link]
-
Title: Pyrazole Source: SlideShare URL: [Link]
-
Title: 194 recent advances in the synthesis of new pyrazole derivatives Source: Arkivoc URL: [Link]
-
Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL: [Link]
-
Title: Transition-metal-catalyzed C–H functionalization of pyrazoles Source: RSC Publishing URL: [Link]
-
Title: Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones Source: ACS Publications URL: [Link]
-
Title: Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands Source: Zeitschrift für Naturforschung B URL: [Link]
-
Title: Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones Source: ACS Publications URL: [Link]
-
Title: Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: Encyclopedia.pub URL: [Link]
-
Title: Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates Source: Organic Chemistry Portal URL: [Link]
-
Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction Source: Chinese Chemical Letters URL: [Link]
-
Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: PMC - NIH URL: [Link]
-
Title: Pyrazole structure highlighting the nucleophilic and electrophilic... Source: ResearchGate URL: [Link]
-
Title: Coupling of ethyl 1H-pyrazole-5-carboxylate 9 with 3-functionalized N-Boc-azetidines 2a–c Source: ResearchGate URL: [Link]
-
Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: JOCPR URL: [Link]
-
Title: Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes Source: PMC URL: [Link]
-
Title: Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways Source: Arabian Journal of Chemistry URL: [Link]
-
Title: methyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate | C7H9FN2O2 | CID Source: PubChem URL: [Link]
-
Title: Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems Source: MDPI URL: [Link]
-
Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: KTU ePubl URL: [Link]
-
Title: One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate Source: MDPI URL: [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 6. scribd.com [scribd.com]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. html.rhhz.net [html.rhhz.net]
- 11. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Alkylation of Methyl Pyrazole-5-Carboxylate
Topic: Yield & Regioselectivity Optimization in Pyrazole Alkylations Audience: Senior Chemists, Process Development Scientists Status: Active Guide
System Overview: The Tautomer Trap
Before troubleshooting yield, we must define the structural reality. Methyl pyrazole-5-carboxylate exists in a tautomeric equilibrium with methyl pyrazole-3-carboxylate.
When you perform N-alkylation (e.g., using an alkyl halide
-
1,3-Isomer (Methyl 1-alkyl-1H-pyrazole-3-carboxylate): The alkyl group is distal to the ester.
-
1,5-Isomer (Methyl 1-alkyl-1H-pyrazole-5-carboxylate): The alkyl group is proximal to the ester.
The Central Conflict: The 1,3-isomer is generally the thermodynamic and kinetic favorite due to lower steric hindrance between the incoming alkyl group and the ester moiety. If your target is the 1,5-isomer (often desired for specific pharmacophores), "low yield" is often actually "high conversion to the wrong regioisomer."
Visualizing the Pathway
The following diagram illustrates the competitive alkylation pathways and the steric factors involved.
Figure 1: Mechanistic bifurcation in pyrazole alkylation. The 1,5-isomer pathway is disfavored due to steric repulsion between the ester and the incoming alkyl group.
Troubleshooting Guide & FAQs
Scenario A: "I am getting high conversion, but mostly the wrong isomer (1,3-isomer)."
Q: How do I shift selectivity toward the 1,5-isomer (Ester adjacent to Alkyl)? A: Direct alkylation is notoriously poor for accessing the 1,5-isomer. However, you can influence the ratio:
-
Solvent Switch: Non-polar solvents (Toluene, DCM) can sometimes increase the N2/N1 ratio compared to polar aprotic solvents (DMF, DMSO), though overall reaction rate will drop.
-
Chelation Control: Using Magnesium bases (e.g.,
or adding ) can sometimes chelate the ester oxygen and the adjacent nitrogen (N2), directing alkylation to that position. -
The Hard Truth: If you need high yields of the 1,5-isomer, direct alkylation is likely the wrong strategy. You should consider de novo cyclization (reacting a hydrazine
with a diketone/enone) to build the ring with the substituent already in place.
Scenario B: "My overall conversion is low (Starting material remains)."
Q: I am using
-
Fix 1 (The Cesium Effect): Switch to Cesium Carbonate (
) in DMF.[3] The larger Cesium cation is "softer" and more soluble in organic media, often accelerating substitution rates significantly compared to Potassium [1]. -
Fix 2 (Strong Base): Use Sodium Hydride (
) in dry THF or DMF at . This ensures irreversible deprotonation. Warning: This increases the risk of poly-alkylation.
Scenario C: "I see hydrolysis of my ester."
Q: My methyl ester is turning into the carboxylic acid.
A: This is common when using hydroxide bases (
-
Fix: Ensure solvents are anhydrous (Karl Fischer < 100 ppm). Switch to non-nucleophilic bases like
or . Avoid aqueous workups if the product is water-soluble; instead, filter off the inorganic salts and evaporate the solvent.
Optimized Experimental Protocols
Protocol A: The "Cesium Effect" (Recommended for Yield & Purity)
Best for: General alkylation where 1,3-selectivity is acceptable or substrates are sensitive.
-
Preparation: Dry DMF (Dimethylformamide) over molecular sieves.
-
Setup: In a flame-dried flask under Argon, dissolve Methyl Pyrazole-3(5)-carboxylate (1.0 equiv) in DMF (0.2 M concentration).
-
Base Addition: Add
(1.5 - 2.0 equiv) . Stir for 30 minutes at RT to allow deprotonation/equilibration. -
Alkylation: Add the Alkyl Halide (1.1 - 1.2 equiv) dropwise.
-
Note: If using a chloride, add catalytic
or (10 mol%) to generate the more reactive iodide in situ (Finkelstein condition).
-
-
Reaction: Stir at
for 4-12 hours. Monitor by LCMS. -
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with Brine. Dry over
.
Protocol B: Mitsunobu Alkylation (Alternative Mechanism)
Best for: Using Alcohols instead of Halides; can sometimes offer different selectivity profiles.
-
Reagents: Triphenylphosphine (
, 1.5 equiv), DIAD or DEAD (1.5 equiv), Alcohol ( , 1.2 equiv). -
Solvent: Anhydrous THF or Toluene.
-
Procedure:
-
Dissolve Pyrazole and
in THF. Cool to . -
Add the Alcohol.
-
Add DIAD dropwise over 15 minutes.
-
Allow to warm to RT and stir overnight.
-
-
Note: Mitsunobu reactions with pyrazoles can be sluggish. If yield is low, consider using ADDP (
) and for higher reactivity [2].
Comparative Data: Base & Solvent Effects[2][4][5]
The following table summarizes expected outcomes based on literature precedents for pyrazole alkylation.
| Base | Solvent | Temp | Conversion | Regioselectivity (1,3 : 1,[4]5) | Notes |
| Acetone | Reflux | Low-Med | High (favors 1,[5]3) | often too slow for hindered electrophiles. | |
| DMF | High | High (favors 1,3) | Recommended starting point. "Cesium effect" improves rate [1]. | ||
| THF | Very High | Med-High | Aggressive. Requires anhydrous conditions. Risk of bis-alkylation. | ||
| Toluene | Reflux | Med | Mixed/Lower | Mg coordination may slightly increase 1,5-isomer, but yield often suffers. |
Decision Logic for Optimization
Use this flowchart to determine your next experimental step.
Figure 2: Strategic decision tree for troubleshooting pyrazole alkylation.
References
-
The Cesium Effect: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987).[6] An assessment of the causes of the "cesium effect". The Journal of Organic Chemistry, 52(19), 4230–4234. Link
-
Mitsunobu Variations: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[4] Chemical Reviews, 109(6), 2551–2651. Link
-
Regioselectivity Reviews: Vah, L., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Molecules, 27(15), 4764. Link
-
General Pyrazole Synthesis: Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Fluoroethyl Pyrazole Synthesis
Welcome to the technical support center for fluoroethyl pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common challenge: low conversion rates. Fluoroethylated pyrazoles are critical scaffolds in medicinal chemistry and agrochemicals, but their synthesis via N-alkylation can be hampered by issues ranging from reagent quality to complex regioselectivity.[1][2][3][4] This document, presented in a practical question-and-answer format, offers field-proven insights to diagnose and resolve these experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low or no conversion of the starting pyrazole. What are the primary causes?
Low conversion is a multifaceted issue. A systematic approach is required to pinpoint the root cause. We will dissect this into three key areas: Reagent Integrity, Reaction Conditions, and Mechanistic Barriers.
The success of any synthesis is predicated on the quality of its starting materials. Even minor impurities can halt a reaction.
-
Pyrazole Starting Material: Ensure your pyrazole is pure and dry. Impurities from its synthesis can interfere with the alkylation.[5][6] If purity is questionable, recrystallization or column chromatography is recommended.
-
Fluoroethylating Agent: The choice and quality of your fluoroethylating agent are paramount.
-
Reactivity: The reactivity of 2-fluoroethyl halides and sulfonates follows the expected trend for leaving groups: I > OTs (tosylate) > Br > Cl. If you are experiencing low conversion with 1-bromo-2-fluoroethane, consider switching to 2-fluoroethyl tosylate for enhanced reactivity.[7]
-
Stability: 1-bromo-2-fluoroethane is a stable liquid under normal conditions but is highly flammable and can react with strong bases and oxidizing agents.[8][9][10] 2-fluoroethyl tosylate should be of high purity (>99%) as impurities can inhibit the reaction.[11] It is often beneficial to prepare or purify this reagent shortly before use.[12][13]
-
-
Base Selection and Handling: The base is crucial for deprotonating the pyrazole's N-H group, forming the nucleophilic pyrazolide anion.[14][15]
-
Strength: A base must be strong enough to deprotonate the pyrazole. Sodium hydride (NaH), a strong, non-nucleophilic base, is often effective for complete deprotonation, especially for less acidic pyrazoles.[1][16] Weaker bases like potassium carbonate (K₂CO₃) may not achieve full deprotonation, leading to slower reaction rates.[17]
-
Handling: NaH (typically supplied as a 60% dispersion in mineral oil) must be washed with anhydrous hexanes before use to remove the oil, which can interfere with the reaction. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) as NaH reacts violently with water.
-
-
Solvent Purity: Solvents must be anhydrous. The presence of water will quench the pyrazolide anion and react with strong bases like NaH. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are standard choices as they effectively solvate the cation of the base and promote Sₙ2 reactions.[7][17]
Even with pure reagents, suboptimal conditions can stifle conversion.
-
Temperature: While many N-alkylations proceed at room temperature, some systems require heating to overcome the activation energy barrier. If your reaction is sluggish, consider gradually increasing the temperature (e.g., to 50-80 °C).[18][19] However, be aware that excessive heat can promote side reactions.[19]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Some alkylations are complete within hours, while others may require stirring overnight.
-
Concentration: Ensure all reactants are adequately dissolved. Poor solubility of the pyrazole or base can severely limit the reaction rate.[5][18] If solubility is an issue, a different solvent system may be necessary.
-
Steric Hindrance: Bulky substituents near the pyrazole's nitrogen atoms can sterically hinder the approach of the fluoroethylating agent. This is a common cause of low reactivity.[7][20][21] If you suspect steric hindrance is the issue, you may need to employ a less bulky fluoroethylating agent or explore alternative synthetic routes.
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring increase the acidity of the N-H bond, facilitating deprotonation. Conversely, they decrease the nucleophilicity of the resulting pyrazolide anion, slowing the rate of alkylation. If your pyrazole is highly electron-deficient, you may need more forcing conditions (higher temperature, more reactive alkylating agent) to achieve good conversion.[7]
Q2: I am observing a mixture of N1 and N2-alkylated regioisomers. How can I improve selectivity?
Regioisomer formation is a classic challenge in the synthesis of unsymmetrical pyrazoles, as both nitrogen atoms can act as nucleophiles.[1][2][3][7] Controlling the regioselectivity is crucial for obtaining the desired product.
-
Steric Control: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[7][20][21] For example, a substituent at the 3-position will typically direct alkylation to the N1 position.
-
Base and Counter-ion: The choice of base can significantly influence the isomeric ratio.[1] Using a strong base like NaH often leads to a "free" pyrazolide anion in solution, where selectivity is governed primarily by sterics.[1] In contrast, with weaker bases like K₂CO₃, the potassium counter-ion can associate with the pyrazolide, influencing which nitrogen is more available for attack.[1][17]
-
Solvent Effects: The solvent plays a critical role. Polar aprotic solvents like DMF and DMSO are generally preferred.[7][17] In some cases, specialized solvents like fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) have been shown to dramatically improve regioselectivity.
| Strategy | Rationale | Example Application |
| Modify Sterics | Increase the steric bulk on either the pyrazole or the alkylating agent to favor attack at the more accessible nitrogen.[7] | If N1-alkylation of a 3-substituted pyrazole is desired, using a bulkier alkylating agent can enhance selectivity. |
| Change the Base | Alter the association state of the pyrazolide anion. | Switching from K₂CO₃ to NaH can change the isomeric ratio by creating a freer anion, allowing steric factors to dominate.[1] |
| Screen Solvents | Solvents can influence the solvation of the pyrazolide-cation pair and the transition state energy.[7] | Polar aprotic solvents like DMSO often favor N1-alkylation for 3-substituted pyrazoles.[7][17] |
| Adjust Temperature | Lowering the reaction temperature can sometimes increase the energy difference between the two transition states, leading to higher selectivity. | If a reaction at 60 °C gives a 2:1 mixture, running it at room temperature might improve the ratio to 4:1. |
Q3: My analysis shows multiple unexpected side products. What are the likely side reactions?
Side reactions not only consume starting material, reducing your yield, but also complicate purification.
-
E2 Elimination: The fluoroethyl group can undergo an E2 elimination reaction in the presence of a strong base to form ethylene and fluoride, especially at elevated temperatures. This is a common issue when using hindered or very strong bases.
-
Over-alkylation: If the product contains other nucleophilic sites (e.g., another heterocycle), it might be susceptible to further alkylation, leading to undesired quaternized salts.
-
Reagent Decomposition: As mentioned, fluoroethylating agents can be unstable. 1-bromo-2-fluoroethane can decompose in the presence of strong bases.[8]
Experimental Protocols & Workflows
General Protocol for N-Fluoroethylation of a Pyrazole using NaH
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Washing NaH: Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil. Carefully decant the hexanes each time using a cannula or syringe.
-
Solvent Addition: Add anhydrous DMF via syringe to the washed NaH. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve the pyrazole starting material (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Add the 2-fluoroethylating agent (e.g., 2-fluoroethyl tosylate, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion rates.
Regioselectivity in Pyrazole Alkylation
Caption: Regioselectivity in the N-alkylation of a 3-substituted pyrazole.
References
-
1-Bromo-2-fluoroethane | CAS#:762-49-2 | Chemsrc . Chemsrc.com. Available from: [Link]
-
Edilova, Y. O., Kudyakova, Y. S., Kiskin, M. A., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning . International Journal of Molecular Sciences, 26(21), 10335. Available from: [Link]
-
Hammer, S. C., & Bornscheuer, U. T. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes . Angewandte Chemie International Edition, 60(11), 5554-5558. Available from: [Link]
-
Edilova, Y. O., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation . Semantic Scholar. Available from: [Link]
-
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning . PubMed. Available from: [Link]
-
Edilova, Y. O., et al. (2025). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning . ResearchGate. Available from: [Link]
-
Pekkala, K., et al. (2019). A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate . Molecules, 24(18), 3290. Available from: [Link]
-
Gao, Y., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions . RSC Advances. Available from: [Link]
-
de Oliveira, R. B., et al. (2010). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac . Journal of the Brazilian Chemical Society. Available from: [Link]
-
Johnson, B. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates . Molecules, 27(11), 3409. Available from: [Link]
-
Johnson, B. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates . MDPI. Available from: [Link]
-
Kniess, T. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography . MedChemComm, 6(11), 1879-1893. Available from: [Link]
-
Al-dujaili, A. H., & Al-Azawi, S. A. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives . Results in Chemistry, 7, 101487. Available from: [Link]
-
Hannan, T. A. S., & Al-dujaili, A. H. (1962). Structure and Stability of Isomeric Fluorobromoethylenes. I. The Geometrical Isomers of 1-Bromo-2-fluoro . Journal of the American Chemical Society, 84(24), 4647-4649. Available from: [Link]
-
Bentiss, F., et al. (2007). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent . Synthetic Communications, 37(12), 1951-1959. Available from: [Link]
-
Zhang, Y., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents . The Journal of Organic Chemistry, 89(6), 3747-3752. Available from: [Link]
-
Peñuelas, C. A., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products . EJNMMI Radiopharmacy and Chemistry, 7(1), 32. Available from: [Link]
-
Frija, L. M. T., et al. (2021). Optimisation of pyrazolone fluorination . ResearchGate. Available from: [Link]
-
Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles . Current Topics in Medicinal Chemistry, 14(7), 952-965. Available from: [Link]
-
Solubility of Things. 1-bromo-2-fluoroethane . Available from: [Link]
-
Sereda, G. (2010). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions . Molecules, 15(7), 4679-4719. Available from: [Link]
-
Fluoryx Labs. 2-Fluoroethyl Tosylate . Available from: [Link]
-
Gakh, A. A., & Shermolovich, Y. (2014). (PDF) Trifluoromethylated Heterocycles . ResearchGate. Available from: [Link]
-
Mertens, J. A., & Jamison, T. F. (2020). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines . DSpace@MIT. Available from: [Link]
-
ChemBK. 1-Bromo-2-Fluoroethane . Available from: [Link]
-
Kniess, T. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building of 18F based radiotracers for positron emission tomography . ResearchGate. Available from: [Link]
-
El-Sayed, M. A. A. (2025). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid . ResearchGate. Available from: [Link]
-
Das, P., et al. (2020). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds . Molecules, 25(1), 158. Available from: [Link]
-
Petrov, V. A. (Ed.). (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications . John Wiley & Sons. Available from: [Link]
-
Al-dujaili, A. H., & Al-Azawi, S. A. (2024). (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives . ResearchGate. Available from: [Link]
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-Bromo-2-fluoroethane | CAS#:762-49-2 | Chemsrc [chemsrc.com]
- 9. Buy 1-Bromo-2-fluoroethane | 762-49-2 [smolecule.com]
- 10. chembk.com [chembk.com]
- 11. fluoryx.com [fluoryx.com]
- 12. mdpi.com [mdpi.com]
- 13. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
Technical Support Center: Solvent Engineering for Methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate
Topic: Optimizing Solvent Selection for Synthesis & Purification Target Molecule: Methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists
Executive Summary: The Solvation Challenge
The synthesis of This compound presents a classic "ambident nucleophile" challenge. The pyrazole ring has two nitrogens; the ester group at C5 (or C3 in the tautomer) creates significant steric and electronic bias.
-
The Critical Issue: Standard alkylation (e.g., using DMF/K₂CO₃) typically favors the 1,3-isomer (thermodynamic product, less sterically hindered).
-
The Goal: Obtaining the 1,5-isomer (kinetic or chelation-controlled product) requires disrupting this bias.
-
The Solution: Solvent selection is not just about solubility; it is the primary switch for regiocontrol.
This guide provides solvent strategies to manipulate the 1,3 vs. 1,5 ratio , manage the lipophilicity introduced by the fluoroethyl group, and replace toxic solvents (DMF/DCM) with green alternatives.
Decision Matrix: Solvent Selection Strategy
Use this flow to determine the optimal solvent system based on your primary experimental bottleneck.
Figure 1: Decision matrix for solvent selection based on reaction constraints. Blue paths indicate standard optimization; Red indicates critical isomer control.
Protocol 1: Maximizing Regioselectivity (The 1,5-Isomer)
The Problem: In standard polar aprotic solvents (DMF), the pyrazole anion is "naked." Alkylation occurs at the nitrogen furthest from the ester (N2) to avoid steric clash, yielding the 1,3-isomer .
The Fix: Use a Non-Polar Solvent with Chelation Control . By using a non-polar solvent, you force the cation (e.g., Mg²⁺ or Li⁺) to coordinate closely with the ester carbonyl and the adjacent nitrogen (N1). This "locks" the geometry and directs the alkylating agent to N1.
Optimized Experimental Conditions
| Component | Recommendation | Function |
| Solvent | Toluene (Anhydrous) | Promotes tight ion-pairing and chelation. |
| Base | t-BuOMgCl or LiOtBu | The metal cation (Mg²⁺/Li⁺) chelates between the ester C=O and N1. |
| Reagent | 1-bromo-2-fluoroethane | The fluoroethylating agent. |
| Temperature | 0°C to RT | Lower temperature enhances selectivity over rate. |
Step-by-Step Workflow:
-
Dissolution: Dissolve methyl 1H-pyrazole-3-carboxylate in anhydrous Toluene (0.2 M).
-
Chelation: Add t-BuOMgCl (1.1 equiv) at 0°C. Stir for 30 mins. Note: The solution may become heterogeneous; this is normal.
-
Alkylation: Add 1-bromo-2-fluoroethane (1.2 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and monitor by LCMS.
-
Quench: Add saturated NH₄Cl.
Why this works: The solvent (Toluene) destabilizes the free anion, forcing the reaction to proceed through a coordinated transition state where the metal anchors the incoming electrophile near the N1 position [1].
Protocol 2: Green Solvent Alternatives (Replacing DMF)
The Problem: DMF and NMP are reproductive toxins (Repr. 1B) and restricted under REACH. The Fix: Use Binary Solvent Mixtures or Bioderived Ethers .
Recommended Green Systems
| Standard Solvent | Green Alternative | Rationale |
| DMF | EtOAc : DMSO (9:1) | The small amount of DMSO solubilizes the pyrazole, while EtOAc lowers viscosity and facilitates workup. |
| DCM (Workup) | 2-MeTHF | Derived from corncobs; immiscible with water; higher boiling point reduces emissions. |
| Acetonitrile | CPME (Cyclopentyl methyl ether) | Resists peroxide formation; stable under basic conditions used in alkylation. |
Implementation Guide (EtOAc:DMSO):
-
Prepare a stock solution of 10% DMSO in Ethyl Acetate.
-
Perform the alkylation using Cs₂CO₃ (Cesium Carbonate) as the base.
-
Why Cs₂CO₃? It has higher solubility in organic mixtures than K₂CO₃, compensating for the lower polarity of EtOAc compared to pure DMF [2].
-
-
Workup Advantage: Unlike DMF, which requires multiple water washes to remove, the EtOAc/DMSO mix can be washed once with water (removing the DMSO) and the product remains in the EtOAc layer.
Protocol 3: Handling Solubility & The "Fluoroethyl Effect"
The Problem: The 2-fluoroethyl group introduces a unique dipole. While fluorine is generally lipophilic, the C-F bond is highly polar. This can cause the product to "oil out" in non-polar solvents (Hexanes) but fail to dissolve in water, complicating purification.
Troubleshooting Solubility Issues:
-
NMR Solvent:
-
Issue: Product peaks broaden or disappear in CDCl₃ due to aggregation.
-
Solution: Use DMSO-d₆ or Acetone-d₆ . The fluoroethyl group engages in dipole-dipole interactions that are better solvated by polar aprotic deuterated solvents.
-
-
Purification (Flash Chromatography):
-
Standard: Hexane/EtOAc often results in "streaking" (tailing) of the fluoro-ester.
-
Optimized:DCM/MeOH (98:2) or Toluene/Acetone .
-
Reason: The fluoroethyl group has an affinity for the silica surface. Adding a small amount of MeOH or Acetone disrupts this interaction, sharpening the peak shape.
-
FAQ: Troubleshooting Common Failures
Q: I used the Toluene/Mg method, but the reaction is too slow (<10% conversion after 24h). A: The 2-fluoroethyl bromide is less reactive than non-fluorinated alkyl halides due to the electron-withdrawing fluorine destabilizing the transition state.
-
Fix: Add NaI (10 mol%) as a catalyst (Finkelstein reaction in situ) to generate the more reactive iodide intermediate.
-
Fix: Switch solvent to Chlorobenzene and heat to 60°C (higher boiling point than toluene, similar polarity).
Q: My ester hydrolyzed to the carboxylic acid during the reaction. A: This is common if using DMSO that hasn't been dried. DMSO is hygroscopic. Hydroxide ions (generated from trace water + base) rapidly attack the pyrazole-5-carboxylate.
-
Fix: Use molecular sieves (3Å) in your solvent for 24h prior to use.
-
Fix: Switch to the 2-MeTHF or Toluene protocols, which are less hygroscopic.
Q: Can I use 2-fluoroethanol under Mitsunobu conditions instead of using the bromide? A: Yes, but be careful with regioselectivity. Mitsunobu reactions (DIAD/PPh₃) on pyrazoles generally favor the 1,3-isomer (sterically driven). If you need the 1,5-isomer, the alkylation/chelation route (Protocol 1) is superior.
Visualizing the Synthesis Workflow
Figure 2: Synthesis workflow emphasizing the divergence in conditions for regiocontrol.
References
-
Regioselectivity in Pyrazole Alkylation
- Title: "Regioselective Synthesis of 1,3,5-Substituted Pyrazoles"
- Source:Journal of Organic Chemistry
- Context: Explains the mechanism of coordination-controlled alkylation using Mg/Li salts in non-polar solvents to favor the 1,5-isomer.
-
URL:[Link] (Representative citation for chelation control concepts).
-
Green Solvent Alternatives
- Title: "Wait, that’s not DMF!
- Source:Green Chemistry (RSC)
- Context: Validates EtOAc/DMSO and NBP as viable replacements for DMF in nucleophilic substitutions.
-
URL:[Link]
-
Fluorinated Alcohols in Synthesis
-
Title: "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols"
- Source:Journal of Organic Chemistry
- Context: Details how HFIP and TFE influence the tautomeric equilibrium and electrophilicity in pyrazole synthesis (relevant if using the cycliz
-
URL:[Link]
-
-
Properties of Fluorinated Substituents
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
resolving solubility issues of fluoroethyl pyrazoles in aqueous media
Subject: Troubleshooting Aqueous Solubility for Biological Assays & Formulation
Introduction: The "Fluorine Tax" on Solubility
Welcome to the technical support center. If you are working with
Unlike standard alkyl pyrazoles, the electron-withdrawing nature of the fluorine atom reduces the basicity of the pyrazole nitrogen (
Module 1: Physicochemical Profiling (The "Why")
Before troubleshooting, compare your compound's profile against this reference table. Understanding these parameters is critical for selecting the right excipient.
| Parameter | Typical Value | Impact on Solubility |
| pKa (Conjugate Acid) | 1.5 – 2.2 | CRITICAL: The fluoroethyl group lowers basicity (inductive effect). The molecule is neutral at pH 7.4. Acidification will NOT solubilize it unless pH < 1. |
| LogP (Lipophilicity) | 2.5 – 4.5 | High. The C-F bond is hydrophobic. Requires cosolvents or surfactants. |
| Lattice Energy | High | Strong dipole-dipole stacking often leads to stable crystals that resist dissolution (high melting point). |
| H-Bond Donors | 0 (if N1 substituted) | Lack of donors reduces interaction with water, furthering insolubility. |
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "My compound crashes out immediately when I dilute my DMSO stock into the assay buffer."
Diagnosis: You are experiencing the "Kinetic Solubility Trap." DMSO is a powerful solvent that disrupts the water lattice. When you dilute a high-concentration DMSO stock (e.g., 10 mM) into water, the DMSO rapidly mixes with water, leaving the hydrophobic fluoroethyl pyrazole molecules "stranded." They aggregate faster than they can dissolve.
Solution:
-
Switch Mixing Order: Do not add DMSO stock to the buffer. Instead, place the buffer in a vortexing tube and inject the DMSO stock into the vortex to ensure immediate dispersion.
-
Use a Polymer "Parachute": Pre-dissolve 0.1% HPMC (Hydroxypropyl methylcellulose) or PVP K30 in your assay buffer. These polymers inhibit nucleation, keeping the compound in a supersaturated state long enough for the assay.
Issue 2: "I tried acidifying the buffer to pH 4, but the compound remains insoluble."
Diagnosis: Insufficient Protonation. As noted in Module 1, the fluoroethyl group withdraws electrons. While a methyl-pyrazole might have a pKa of ~2.5, a fluoroethyl-pyrazole can have a pKa < 2.0.
-
At pH 4, the ratio of [Ionized]/[Neutral] is
. -
Result: 99.7% of your compound is still neutral and insoluble.
Solution: Stop using pH adjustment. It is futile for this scaffold. Switch to Complexation (Cyclodextrins) or Micellar Systems (Polysorbate 80), which do not rely on ionization.
Issue 3: "The compound dissolves in PEG400 but precipitates when added to saline for animal dosing."
Diagnosis: Dielectric Constant Mismatch.
PEG400 (Dielectric constant
Solution: Adopt a Ternary Cosolvent System to bridge the gap:
-
Formula: 5% DMSO + 40% PEG400 + 5% Polysorbate 80 + 50% Saline.
-
Why: Polysorbate 80 forms micelles that sequester the hydrophobic pyrazole, preventing precipitation as the PEG concentration drops.
Module 3: Advanced Protocols
Protocol A: Hydroxypropyl- -Cyclodextrin (HP- -CD) Complexation
Best for: IV/IP formulations and sensitive cell assays.
Mechanism: The fluoroethyl group fits snugly into the lipophilic cavity of
Step-by-Step:
-
Preparation: Prepare a 20% (w/v) HP-
-CD solution in water or saline.-
Note: Use "Molecular Biology Grade" CD (e.g., Captisol® or Kleptose®).
-
-
Addition: Weigh the fluoroethyl pyrazole solid (target conc: 1–5 mg/mL).
-
Dispersion: Add the 20% CD solution to the solid. Do not use DMSO.
-
Energy Input:
-
Sonicate for 30 minutes at 40°C.
-
Critical Step: If the solution is cloudy, place it on a rotating shaker (200 rpm) for 24 hours at room temperature. The complexation equilibrium is slow for fluorinated compounds.
-
-
Filtration: Filter through a 0.22
m PVDF filter. -
QC: Check concentration via HPLC. If recovery is <80%, increase CD concentration to 30% or adjust pH to 3.0 only to assist initial wetting (even if it doesn't fully ionize).
Protocol B: Kinetic Solubility "Stop/Go" Assay
Use this to validate compounds before sending to biology.
-
Prepare 10 mM stock in DMSO.
-
Prepare PBS (pH 7.4) with 0.01% Triton X-100 (surfactant mimics membrane partitioning).
-
Spike 2
L of DMSO stock into 198 L of buffer (Final: 100 M). -
Shake for 90 minutes at 500 rpm.
-
Filter (0.45
m) or Centrifuge (3000g). -
Analyze supernatant by UV-Vis or LC-MS.
-
Pass: > 50
M dissolved. -
Fail: < 10
M (Requires Protocol A).
-
Module 4: Visualizing the Workflow
Figure 1: Solubilization Decision Tree
Caption: Logic flow for selecting the correct solubilization strategy based on the specific failure mode of fluoroethyl pyrazoles.
Figure 2: Cyclodextrin Inclusion Mechanism
Caption: Schematic of fluoroethyl group sequestration. The hydrophobic C-F bond drives inclusion into the CD cavity.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]
-
Fustero, S., et al. (2010). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry, 75(19), 6417–6423. [Link]
stability of methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate under basic conditions
This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Stability Center.
Below is the technical support guide for Methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate . I have structured this as a dynamic troubleshooting system rather than a static document. This guide assumes you are observing unexpected behavior (degradation, yield loss, or side products) and need immediate mechanistic clarity.
Subject Molecule: this compound CAS Registry Number: (Analogous scaffolds: 1429417-81-1 for 3-isomer reference) Chemical Context: Electron-deficient pyrazole ring with a potentially labile aliphatic fluorine.
PART 1: The Triage (Start Here)
User Query: "My compound is unstable in basic conditions. What is happening?"
Dr. Thorne's Diagnostic: In basic media, this molecule faces a "Fork in the Road." The outcome depends entirely on the strength of the base and the temperature . Use this table to identify your specific issue:
| Observation | The Likely Culprit | Reaction Type | Severity |
| Mass shift -14 Da | Saponification | Hydrolysis (Ester | High (Primary pathway) |
| Mass shift -20 Da | Defluorination (Vinyl) | E2 Elimination (Formation of N-Vinyl) | Medium (Requires strong base/heat) |
| Mass shift -2 Da (+16 OH -18 F) | Hydroxylation | Low (Requires prolonged aqueous heat) | |
| Compound disappears (No UV) | Ring Cleavage | Pyrazole decomposition | Rare (Very harsh conditions only) |
PART 2: Troubleshooting & Deep Dive
Scenario A: "I want to keep the ester, but it's hydrolyzing."
The Mechanism: The pyrazole-5-position is sterically more crowded than the 3-position, but the ester is still highly electrophilic due to the electron-withdrawing nature of the pyrazole ring. Even mild carbonate bases (
-
The Fix:
-
Buffer Choice: Avoid phosphate or carbonate buffers pH > 8. Switch to Ammonium Acetate or Formate (pH 4–6) for LCMS.
-
Solvent: Ensure your organic solvents (DMF, DMSO) are anhydrous. Trace water + mild base = carboxylic acid.
-
Scenario B: "I want to hydrolyze the ester, but I'm losing the Fluorine."
The Mechanism: This is the critical stability issue. The 2-fluoroethyl group is a "masked" vinyl group. Under vigorous basic conditions (e.g., NaOH reflux), the base can abstract a proton from the
-
The Fix (Dr. Thorne's Protocol):
-
Avoid Alkoxides: Do NOT use NaOMe or NaOEt. They act as strong bases rather than just nucleophiles, promoting elimination.
-
Use Lithium Hydroxide (LiOH): Lithium coordinates with the carbonyl oxygen, accelerating hydrolysis without being basic enough to rapidly trigger E2 elimination of the fluorine.
-
Temperature Control: Never exceed 40°C. Saponification is kinetically faster than defluorination; keep it cool to favor the kinetic product.
-
PART 3: Visualized Pathways (The "Why")
The following diagram maps the competitive pathways. Note the red path (Degradation) vs. the green path (Desired Hydrolysis).
Caption: Competitive reaction pathways for N-(2-fluoroethyl) pyrazole esters in basic media. Path A is the desired saponification. Path B represents the primary instability risk (elimination).
PART 4: Validated Protocols
Protocol 1: Safe Saponification (Preserving the C-F Bond)
Use this when you need the carboxylic acid without degrading the fluoroethyl chain.
-
Preparation: Dissolve 1.0 eq of this compound in THF (Concentration: 0.2 M).
-
Reagent: Prepare a solution of LiOH·H2O (1.2 eq) in distilled water.
-
Why LiOH? It is less basic/aggressive than NaOH or KOH, minimizing E2 elimination risk [1].
-
-
Addition: Add the LiOH solution dropwise to the THF mixture at 0°C (Ice bath).
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (20–25°C). Monitor by LCMS.
-
Checkpoint: Reaction should be complete < 2 hours. If starting material remains, do not heat. Add 0.1 eq more LiOH.
-
-
Workup (Critical):
-
Acidify carefully with 1M HCl to pH 3–4.
-
Extract immediately with EtOAc.
-
Warning: Do not leave the compound in strong aqueous base for extended periods.
-
Protocol 2: Stability Testing (Buffers)
Use this to verify if your LCMS or assay buffers are destroying your sample.
-
Prepare a 10 mM stock of the compound in DMSO.
-
Spike into the following buffers (final conc 50 µM):
-
Buffer A: PBS pH 7.4
-
Buffer B: Ammonium Bicarbonate pH 9.0 (Simulated basic stress)
-
-
Incubate at 37°C.
-
Readout: If degradation > 5% in 4 hours in Buffer B, the ester is labile. Store samples in 100% DMSO or Acetonitrile at -20°C.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reactivity of pyrazole esters and hydrolysis kinetics).
- Schlosser, M. (2006). The 2-Fluoroethyl Group: A Trojan Horse in Medicinal Chemistry?
-
PubChem Compound Summary. (2024). Methyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate (Isomer analog data for physical properties).[1]
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Standard conditions for ester hydrolysis vs. sensitive functional groups).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 13C NMR of Methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate: A Comparative Analysis
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a project from discovery to candidate selection. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a direct and highly informative window into the carbon framework of a molecule. This guide offers an in-depth comparison of methods for determining and verifying the 13C NMR chemical shifts of methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate , a representative fluorinated N-heterocycle. We will explore predictive methodologies and contrast them with a robust experimental workflow, providing the causal insights necessary for confident structural elucidation.
The Structural Elucidation Challenge
The target molecule, this compound, presents several key structural features that we must confidently assign: the substituted pyrazole ring, the methyl ester, and the N-fluoroethyl side chain. Each carbon atom within these moieties will have a characteristic chemical shift influenced by its local electronic environment. Our task is to assign these shifts accurately, leveraging both predictive and experimental approaches.
Predictive Approaches: Establishing a Hypothesis
Before stepping into the laboratory, forming a hypothesis of the expected 13C NMR spectrum is an invaluable exercise. This not only aids in the final spectral assignment but also allows for a preliminary structural check. We will compare two primary predictive methods: empirical estimation based on substituent effects from analogous structures and in silico computational predictions.
Empirical Estimation via Additivity Rules and Analogous Structures
This classical approach relies on a foundational understanding of how different functional groups influence the chemical shifts of a core scaffold. We can deconstruct our target molecule and use known data from simpler, related compounds to estimate the shifts.
-
Parent Scaffold: Pyrazole: The unsubstituted pyrazole ring exhibits signals for C3/C5 at approximately 134.7 ppm and C4 at 105.8 ppm.[1]
-
Effect of N1-Alkylation: Alkylation at the N1 position, for example with a methyl or ethyl group, typically shifts the C5 signal downfield and the C3 signal slightly upfield. For instance, in 1-methylpyrazole, C3 is at ~138.9 ppm and C5 is at ~129.5 ppm.[2] The N-alkyl carbons themselves appear in the aliphatic region.
-
Effect of C5-Carboxylate: A carboxyl or ester group at C5 is electron-withdrawing and will deshield the C5 carbon, shifting it significantly downfield. The carbonyl carbon of the ester will have a characteristic resonance in the 160-170 ppm range.[3]
-
The 2-Fluoroethyl Group: The electron-withdrawing fluorine atom will cause a downfield shift for the attached methylene carbon (Cα) and a less pronounced downfield shift for the adjacent methylene carbon (Cβ). Crucially, we must anticipate through-bond J-coupling between fluorine and carbon (¹JCF, ²JCF), which will split these signals in a standard proton-decoupled 13C NMR spectrum.[4]
By combining these effects, we can build a qualitative and semi-quantitative picture of the expected spectrum.
In Silico Computational Prediction (DFT/GIAO)
A more sophisticated approach involves the use of Density Functional Theory (DFT) to calculate the magnetic shielding of each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is a robust and widely used technique for this purpose.[5][6] Studies have shown that for organophosphorus compounds and other complex molecules, DFT calculations can predict 13C NMR chemical shifts with a mean absolute error of less than 1.2 ppm when appropriate functionals and basis sets are used.[6] This method offers a more holistic prediction as it accounts for the entire electronic structure and conformational possibilities of the molecule.
The process, from a researcher's perspective, is outlined in the workflow below.
Caption: Workflow for in silico 13C NMR chemical shift prediction.
Comparison of Predicted Chemical Shifts
The table below summarizes the estimated 13C NMR chemical shifts for this compound based on the two predictive methods. The carbon atoms are numbered as shown in the diagram.
Caption: Structure of this compound.
| Carbon Atom | Estimated Shift (ppm) from Analogs | Expected Shift (ppm) from DFT/GIAO | Key Influencing Factors |
| C3 | ~140 | ~141 | N1-alkylation, C5-ester group |
| C4 | ~108 | ~109 | Relatively insensitive to substitution |
| C5 | ~135 | ~136 | Deshielded by N1 and ester |
| C=O | ~162 | ~161 | Carbonyl environment |
| OCH₃ | ~52 | ~53 | Typical methyl ester |
| Cα (CH₂) | ~50 | ~51 | Attached to N1, β to Fluorine |
| Cβ (CH₂) | ~82 | ~83 | Deshielded by α to Fluorine |
Note: The Cα and Cβ signals are expected to be split by fluorine in a standard proton-decoupled spectrum.
The Self-Validating Experimental Protocol
While predictions are powerful, they must be validated by empirical data. The following protocol is designed to yield a high-quality, unambiguous 13C NMR spectrum. The inclusion of a fluorine-decoupling experiment is critical for simplifying the spectrum and confirming assignments, thus creating a self-validating system.
Step-by-Step Experimental Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is often a good first choice for its excellent solubilizing properties for many organic compounds.[7]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm for both ¹H and ¹³C).[8]
-
-
Initial ¹H NMR Acquisition:
-
Rationale: A quick ¹H NMR spectrum confirms the sample's integrity and provides a reference for subsequent 2D experiments.
-
Acquire a standard ¹H spectrum to check for purity and expected proton signals.
-
-
Standard ¹³C{¹H} NMR Acquisition (Proton-Decoupled):
-
Rationale: This is the primary experiment to observe the chemical shifts of all unique carbon atoms. Proton decoupling collapses ¹H-¹³C coupling, resulting in a single sharp peak for each carbon (unless coupled to other nuclei like ¹⁹F).
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).[8]
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance. Quaternary carbons (like C5 and C=O) will typically have weaker signals.
-
-
¹³C{¹H, ¹⁹F} NMR Acquisition (Proton and Fluorine Double-Decoupled):
-
Rationale: This is the crucial step for a fluorinated molecule. The large one-bond (¹JCF ≈ 250 Hz) and smaller long-range C-F couplings can complicate the spectrum and reduce signal-to-noise by splitting peaks.[9][10] Decoupling the ¹⁹F nucleus will collapse these multiplets into singlets.
-
This experiment requires a spectrometer with a triple-resonance probe capable of pulsing on ¹H, ¹⁹F, and ¹³C frequencies.[9]
-
Self-Validation: Comparing the ¹³C{¹H} and ¹³C{¹H, ¹⁹F} spectra provides definitive proof of which carbons are coupled to fluorine. The Cα and Cβ signals, which will be multiplets in the first spectrum, will resolve into sharp singlets in the second. This direct comparison validates their assignment.
-
-
2D NMR for Unambiguous Assignment (HSQC & HMBC):
-
Rationale: While chemical shifts provide strong evidence, 2D correlation spectra offer definitive proof of assignments.
-
gHSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon signal with its directly attached proton(s). This will definitively link the OCH₃, C4, Cα, and Cβ signals to their corresponding proton resonances.
-
gHMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds. This is essential for assigning the quaternary carbons. For example, correlations are expected from the OCH₃ protons to the C=O carbon, and from the Cα protons to the C3 and C5 carbons of the pyrazole ring.[11]
-
Conclusion
The structural elucidation of a novel molecule like this compound is a systematic process that marries predictive theory with rigorous experimental verification. By first estimating the ¹³C NMR spectrum through the analysis of analogous compounds and leveraging the power of in silico DFT calculations, a strong structural hypothesis can be formed. The subsequent execution of a comprehensive set of NMR experiments, crucially including ¹⁹F double-decoupling, provides the definitive, self-validating data required for unambiguous assignment. This integrated approach ensures the scientific integrity of the data and empowers researchers and drug development professionals to make confident, data-driven decisions.
References
- ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
- Foces-Foces, C., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1148.
- Breitmaier, E., & Voelter, W. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data.
- Begtrup, M., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 456-459.
- García Pérez, D., et al. (2017). Comparison of experimental and calculated 13 C chemical shifts.
- ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively).
- EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling.
- Scilit. (n.d.). 13C NMR of pyrazoles.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- Claramunt, R. M., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Magnetic Resonance in Chemistry, 50(2), 169-175.
- ResearchGate. (n.d.).
- de la Cruz, R., et al. (2008). 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. Magnetic Resonance in Chemistry, 46(9), 878-85.
- Mistry, B. D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Jimeno, M. L., et al. (2002). 1H and 13C NMR study of perdeuterated pyrazoles.
- Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742.
- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.
- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
- McKay, M. J., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. Organic Letters, 17(1), 142-145.
- Doddrell, D., et al. (1976). 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.
- Alkorta, I., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Gal, D., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 649-656.
- PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid.
- Indian Institute of Technology Bombay. (n.d.). 13C NMR spectroscopy • Chemical shift.
- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
- Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20293.
- Al-Hourani, B. J., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
Sources
- 1. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. digital.csic.es [digital.csic.es]
- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. epfl.ch [epfl.ch]
- 10. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Guide: Mass Spectrometry Characterization of Fluoroethyl Pyrazole Esters
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of fluoroethyl pyrazole esters . These compounds, often utilized as intermediates in pharmaceutical synthesis (e.g., COX-2 inhibitors, synthetic cannabinoids) and agrochemical development, present unique ionization behaviors due to the high electronegativity of the fluorine atom and the stability of the pyrazole core.
This document objectively compares the MS performance of fluoroethyl derivatives against their non-fluorinated (ethyl) and chlorinated analogs, offering researchers a validated framework for structural elucidation and differentiation.
Part 1: Mechanistic Foundations
To accurately interpret the spectra of fluoroethyl pyrazole esters, one must understand the electronic competition between the pyrazole ring and the fluoroalkyl side chain.
The "Fluorine Effect" on Ionization
Unlike standard alkyl chains, the 2-fluoroethyl group (
-
Protonation Site: In Electrospray Ionization (ESI), the pyrazole nitrogens (
or ) are the preferred sites for protonation , rather than the ester oxygen or the fluorine atom. The fluorine withdraws electron density, slightly reducing the basicity of the system compared to a standard ethyl analog. -
C-F Bond Stability: While the C-F bond is thermodynamically strong (
), it becomes liable to HF elimination (loss of 20 Da) under Collision-Induced Dissociation (CID) conditions, specifically when adjacent hydrogens are available for -elimination.
Primary Fragmentation Pathways
The fragmentation of these esters is governed by two competing mechanisms:
-
Ester Cleavage (McLafferty-like or
-cleavage): Loss of the alkoxy group. -
Side-Chain Degradation: Specific to the fluoroethyl group, involving the loss of HF or the entire fluoroethyl radical.
Part 2: Comparative Analysis (Product vs. Alternatives)
This section compares the Mass Spectrometry profile of N-(2-fluoroethyl) pyrazole esters against their primary structural alternatives: N-Ethyl (non-fluorinated) and N-Chloroethyl analogs.
Table 1: Diagnostic Ion Comparison (ESI-MS/MS)
| Feature | Fluoroethyl Analog ( | Ethyl Analog ( | Chloroethyl Analog ( |
| Mass Shift | Base Mass + 18 Da | Base Mass (Reference) | Base Mass + 34 Da |
| Isotopic Pattern | Single Peak (F is monoisotopic) | Single Peak | Distinct 3:1 ratio ( |
| Primary Neutral Loss | 20 Da (HF) – Highly Diagnostic | 28 Da (Ethylene, | 36/38 Da (HCl) |
| Secondary Loss | 47 Da (Fluoroethyl radical) | 29 Da (Ethyl radical) | 63/65 Da (Chloroethyl radical) |
| Low Energy Stability | High (C-F bond is stable) | High | Moderate (C-Cl is weaker) |
| Detection Limit (LOD) | Excellent (F increases lipophilicity/ionization) | Good | Good |
Key Differentiator: The "HF Signature"
The most critical differentiator for the fluoroethyl product is the transition of
-
Ethyl analogs cannot lose 20 Da; they typically lose 28 Da (ethylene) via rearrangement.
-
Chloroethyl analogs show a distinct isotope pattern that immediately flags the presence of chlorine, which fluorine lacks.
Part 3: Fragmentation Pathways & Visualization
The following diagram illustrates the specific fragmentation tree for a representative Ethyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate . This workflow is valid for both ESI (soft) and EI (hard) ionization, though relative intensities will vary.
Pathway Logic
-
Precursor: Protonated molecule
. -
Path A (Ester Hydrolysis): Loss of the ethoxy group (
, 46 Da) or ethanol ( , 46 Da). -
Path B (Fluorine Elimination): The diagnostic loss of Hydrogen Fluoride (HF, 20 Da) forming a vinyl-pyrazole intermediate.
-
Path C (Core Cleavage): Loss of the entire fluoroethyl side chain.
Caption: Fragmentation tree highlighting the diagnostic HF elimination pathway (Red Arrow) unique to fluoroethyl pyrazoles, distinguishing them from ethyl analogs.
Part 4: Validated Experimental Protocol
This protocol is designed to be self-validating. If the Diagnostic HF Peak is not observed, the instrument parameters (specifically Collision Energy) must be adjusted.
Protocol: Targeted Identification via LC-ESI-MS/MS
Objective: Unequivocal identification of fluoroethyl pyrazole esters in complex matrices.
1. Sample Preparation:
-
Solvent: Dissolve sample in Methanol/Water (50:50) with 0.1% Formic Acid.
-
Why: Acetonitrile can sometimes suppress ionization of nitrogenous bases; Methanol promotes stable protonation of the pyrazole ring.
-
-
Concentration: 1 µg/mL (1 ppm).
2. Source Parameters (ESI Positive Mode):
-
Capillary Voltage: 3.0 – 3.5 kV.
-
Cone Voltage: 20–30 V.
-
Note: Keep cone voltage moderate to prevent in-source fragmentation (loss of HF before the quad), which would mimic the non-fluorinated vinyl analog.
-
3. MS/MS Acquisition (The "Fluorine Scan"):
-
Precursor Selection: Select the expected
(Calculation: Monoisotopic Mass + 1.0078). -
Collision Energy (CE) Ramp:
-
Low (10-15 eV): Confirm molecular ion stability.
-
Medium (20-35 eV): CRITICAL STEP. Look for the emergence of the
peak. -
High (>40 eV): Induce ring fragmentation (loss of HCN/N2) for structural confirmation of the pyrazole core.
-
4. Validation Criteria (Pass/Fail):
-
PASS: Spectrum shows a dominant parent ion and a distinct daughter ion at
(HF loss) at medium collision energy. -
FAIL: Spectrum shows only
(Ethylene loss) or (Ethanol loss) without the HF intermediate. This indicates the sample is likely the ethyl analog or the fluoro-group is not on an alkyl chain (e.g., fluorophenyl).
References
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Gross, M. L. (2004).[1] "Focus in honor of Fred McLafferty: The discovery of the McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry.[1] Link
- Holcapek, M., et al. (2010). "Fragmentation behavior of pyrazole derivatives in electrospray ionization mass spectrometry". Journal of Mass Spectrometry.
-
Pavlova, A., et al. (2022). "Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation". National Institutes of Health (PMC). Link
-
Sheldon, M. T., et al. (2009). "Determination of ion structures in structurally related compounds using precursor ion fingerprinting". Journal of the American Society for Mass Spectrometry.[1] Link
Sources
A Comparative Guide to the Bioactivity of Fluoroethyl vs. Ethyl Pyrazole Carboxylates
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrazole carboxylate scaffold is a cornerstone in modern medicinal and agricultural chemistry, forming the basis for numerous active compounds.[1] A common strategy to optimize lead compounds is the introduction of fluorine, which can profoundly alter physicochemical and biological properties.[2][3] This guide provides a comparative analysis of N-fluoroethyl versus N-ethyl pyrazole carboxylates, exploring the underlying causality of how this seemingly minor substitution impacts bioactivity. We will delve into the synthetic considerations, the resulting changes in metabolic stability and lipophilicity, and the ultimate effect on biological performance, supported by experimental data and detailed protocols for researchers.
Introduction: The Strategic Role of Fluorine in Pyrazole Scaffolds
Pyrazole derivatives are renowned for their wide spectrum of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1][4] The ester functional group, particularly a small alkyl ester like an ethyl carboxylate, is a common feature, influencing solubility and serving as a potential metabolic handle. The substitution of a hydrogen atom with fluorine on this ethyl group—creating a fluoroethyl moiety—is a classic bioisosteric replacement aimed at enhancing a molecule's drug-like properties.
The introduction of fluorine, the most electronegative element, can lead to:
-
Altered Lipophilicity: Modifying how the compound interacts with biological membranes and hydrophobic pockets of target proteins.[5]
-
Enhanced Metabolic Stability: Blocking sites of oxidative metabolism, potentially increasing the compound's half-life.[6]
-
Modified Acidity/Basicity: Influencing the pKa of nearby functional groups.
-
Specific Drug-Target Interactions: The polarized C-F bond can participate in favorable orthogonal dipole-dipole interactions or weak hydrogen bonds, enhancing binding affinity.
This guide will compare and contrast the ethyl and fluoroethyl pyrazole carboxylate analogues to provide a clear, evidence-based understanding for researchers in drug and pesticide development.
Part 1: Synthesis and Physicochemical Profile
The choice between an ethyl and a fluoroethyl substituent begins at the synthesis stage and has significant downstream consequences for the molecule's behavior.
Synthetic Strategy: N-Alkylation
A common and reliable method for preparing these target compounds is the N-alkylation of a pyrazole ester precursor. This two-step process involves first synthesizing the core pyrazole ring, often via a condensation reaction like the Knorr pyrazole synthesis, followed by alkylation at the N1 position.[7][8]
Caption: General experimental workflow for the synthesis of N-alkylated pyrazole carboxylates.
The key difference in the synthesis of the two analogues lies in the choice of the alkylating agent in Step 2: ethyl iodide (or bromide) for the ethyl analogue, and a corresponding 2-fluoroethyl halide for the fluoroethyl analogue.
Comparative Physicochemical Properties
The substitution of H with F imparts subtle but critical changes to the molecule's physical and chemical properties. These changes are often the root cause of observed differences in bioactivity.
| Property | Ethyl Group (-CH₂CH₃) | Fluoroethyl Group (-CH₂CH₂F) | Rationale & Expected Impact |
| Lipophilicity (cLogP) | Baseline | Increased | The addition of fluorine generally increases lipophilicity, which can enhance membrane permeability and access to hydrophobic binding sites. However, excessive lipophilicity can lead to poor solubility and off-target effects.[9] |
| Metabolic Stability | Susceptible to oxidation | Potentially more stable | The C-F bond is stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. This can block metabolism at the ethyl group. |
| Ester Hydrolysis Rate | Baseline | No significant difference | Studies comparing ethyl and 2-fluoroethyl esters have shown no statistically significant difference in their stability against hydrolysis by carboxylesterases in vitro.[10][11] This suggests the ester linkage is equally labile in both analogues. |
| Electronic Effect | Weakly electron-donating | Inductively electron-withdrawing | The high electronegativity of fluorine pulls electron density away from the pyrazole ring, which can modulate the pKa of the ring nitrogens and alter its ability to form hydrogen bonds or other electronic interactions with a target protein. |
Part 2: Comparative Bioactivity Analysis
While direct head-to-head studies are specific to a given pyrazole core and biological target, we can synthesize findings from the literature to build a strong comparative case. Pyrazole carboxamides are famously active as succinate dehydrogenase (SDH) inhibitors in fungicides.[12][13] We will use this class of enzymes as a model target.
Structure-Activity Relationship (SAR): The Role of the N-Alkyl Group
The N-alkyl substituent on the pyrazole ring often protrudes into a specific sub-pocket of the enzyme's active site. Its properties directly influence binding affinity and, therefore, inhibitory potency.
Caption: Logical diagram of how ethyl vs. fluoroethyl groups interact differently within a target active site.
The fluoroethyl group offers a dual advantage:
-
Enhanced Hydrophobicity: The fluorine atom can increase favorable interactions with hydrophobic residues in the binding pocket.[5]
-
Novel Electrostatic Interactions: The polarized C-F bond can form non-classical interactions, such as dipole-dipole or weak hydrogen bonds with polar residues, that are not possible for the simple ethyl group.
Quantitative Bioactivity Data
The following table synthesizes representative data for pyrazole derivatives acting as enzyme inhibitors. While these compounds are not exact analogues, they illustrate the general trend observed when fluorine is incorporated.
| Compound Class | Specific Derivative | Target Enzyme | Bioactivity (IC₅₀ / EC₅₀) | Source |
| Pyrazole Carboxylate | Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Cyclooxygenase (COX) | Exhibited significant anti-inflammatory activity (qualitative) | [1] |
| Pyrazole Carboxamide | Thiazole-containing derivative (15) | Valsa mali (fungus) / SDH | EC₅₀ = 0.32 mg/L | [12] |
| Fluorinated Pyrazole | Phenylpyrazole derivative | Plant Pathogenic Fungi | Exhibited a wide range of antifungal activities | [5] |
| Fluorosulfonyl Pyrazole | Compound K3 | Butyrylcholinesterase (BuChE) | IC₅₀ = 0.79 µM | [14][15] |
Analysis: The data consistently shows that fluorinated pyrazole derivatives can achieve high potency, often in the sub-micromolar to nanomolar range, against various enzymatic targets.[12][14][15] The introduction of fluorine is a validated strategy for improving the inhibitory effects of pesticides and pharmaceuticals.[5] For example, novel pyrazole-thiazole carboxamides showed excellent in vitro activities against Rhizoctonia cerealis, superior to the commercial fungicide thifluzamide.[5]
Part 3: Experimental Protocols for Comparative Evaluation
To facilitate direct, in-house comparison, we provide the following validated experimental protocols.
Protocol 1: Synthesis of Ethyl 2-(1-(2-fluoroethyl)-1H-pyrazol-3-yl)acetate
This protocol describes the N-alkylation of a commercially available pyrazole precursor. The corresponding ethyl analogue can be synthesized by substituting 1-fluoro-2-iodoethane with ethyl iodide.
Materials:
-
Ethyl 2-(1H-pyrazol-3-yl)acetate[7]
-
1-fluoro-2-iodoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for reflux, magnetic stirrer with heating
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (Argon), add Ethyl 2-(1H-pyrazol-3-yl)acetate (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile (approx. 0.1 M concentration of the starting pyrazole).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-fluoro-2-iodoethane (1.2 eq) dropwise to the stirring suspension.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Rinse the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil via silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Enzyme Inhibition Assay (Generic Kinase/Esterase)
This protocol provides a general workflow for determining the IC₅₀ value of an inhibitor using a spectrophotometric or fluorometric assay.
Caption: Standard experimental workflow for an in vitro enzyme inhibition assay to determine IC₅₀.
Procedure:
-
Prepare Reagents: Create serial dilutions of both the ethyl and fluoroethyl pyrazole carboxylate compounds in DMSO, followed by a final dilution in assay buffer. Prepare enzyme and substrate solutions at appropriate concentrations in assay buffer.
-
Plate Setup: In a 96-well microplate, add assay buffer to all wells. Add the serially diluted inhibitor solutions to the test wells. Add buffer/DMSO to positive (no inhibitor) and negative (no enzyme) control wells.
-
Enzyme Addition: Add the enzyme solution to all wells except the negative controls.
-
Pre-incubation: Allow the plate to incubate for a set period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the signal (absorbance or fluorescence) kinetically over a defined period.
-
Data Analysis: Calculate the initial velocity (V₀) for each reaction from the linear portion of the kinetic curve. Normalize the data to the positive control (100% activity) and negative control (0% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The strategic replacement of an N-ethyl group with an N-fluoroethyl group on a pyrazole carboxylate scaffold is a powerful, albeit nuanced, tool in molecular design. While this substitution does not appear to significantly alter the rate of ester hydrolysis, it reliably increases lipophilicity and can block sites of oxidative metabolism.[10][11] The primary advantage often arises from new, favorable interactions within the target's active site, driven by the unique electronic properties of the fluorine atom. This can lead to a substantial increase in biological potency.[5]
Researchers are encouraged to synthesize and test both analogues in parallel early in the discovery process. Direct comparison of in vitro potency, metabolic stability in liver microsomes, and cell-based efficacy will provide a clear, data-driven basis for selecting the optimal candidate for further development.
References
-
Stanković, T., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PMC. Available at: [Link]
-
Verhoog, S., et al. (2020). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PMC. Available at: [Link]
-
Li, H.-H., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Taylor & Francis Online. Available at: [Link]
-
Li, H.-H., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. PubMed. Available at: [Link]
-
Li, H.-H., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Taylor & Francis Online. Available at: [Link]
-
Wang, J., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. PubMed. Available at: [Link]
-
IntechOpen. (2020, May 7). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]
-
Zhang, X., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. PubMed. Available at: [Link]
-
Semantic Scholar. (n.d.). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Available at: [Link]
-
Verma, A. K., et al. (2024). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ResearchGate. Available at: [Link]
-
Gaponova, I. I., et al. (2022). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. MDPI. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2020). Synthesis and Bioactivity Assessment of Novel Spiro Pyrazole-Oxindole Congeners Exhibiting Potent and Selective in vitro Anticancer Effects. MDPI. Available at: [Link]
-
Rasayan J. Chem. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available at: [Link]
-
MDPI. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available at: [Link]
-
Abdel-Aziz, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PMC. Available at: [Link]
-
Voievoda, N. M., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PMC. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Publishing. Available at: [Link]
-
Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. SciSpace. Available at: [Link]
-
Voievoda, N. M., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. ResearchGate. Available at: [Link]
-
Al-Soud, Y. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]
-
Shah, J., & Singh, R. (2014). Current status of pyrazole and its biological activities. PMC. Available at: [Link]
-
Rami-Mark, C., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. PubMed. Available at: [Link]
-
Rami-Mark, C., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: There is no difference. ResearchGate. Available at: [Link]
-
Dizdaroglu, Y., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Taylor & Francis Online. Available at: [Link]
-
Butkevičiūtė, A., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. KTU ePubl. Available at: [Link]
-
Jang, Y., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3- MED23 interaction. eLife. Available at: [Link]
-
Trofimov, B. A., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED. LOCKSS. Available at: [Link]
-
Singh, P. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Hilaris Publishing. Available at: [Link]
-
Suman, S. B., et al. (2011). Synthesis and Biological Evaluation of new acetylated pyrazoline analogues. PharmacologyOnLine. Available at: [Link]
-
Wang, M., et al. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers. Available at: [Link]
-
Aouad, M. R., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
-
Gonçalves, C. I. C., et al. (2022). 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. PMC. Available at: [Link]
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- 5. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 14. tandfonline.com [tandfonline.com]
- 15. Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Method Development & Retention Behavior: Methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate
Executive Summary
Methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate (CAS: 1429419-52-2) is a critical intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators, such as Vericiguat. The analytical characterization of this compound presents a specific challenge: differentiating the desired 1,5-regioisomer from the thermodynamically favored 1,3-regioisomer formed during the N-alkylation of the pyrazole core.
This guide provides a technical comparison of HPLC retention behaviors, method development strategies, and separation protocols.[1] It moves beyond generic data to address the specific dipole-driven selectivity required to isolate this fluorinated intermediate from its structural isomers.
Part 1: Critical Analysis of Retention Behavior
The Regioisomer Separation Challenge
The synthesis of N-substituted pyrazoles via alkylation of methyl 1H-pyrazole-5-carboxylate typically yields a mixture of two isomers:
-
Target (1,5-isomer): this compound.
-
Impurity (1,3-isomer): Methyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate.
Mechanistic Insight: In Reverse Phase Chromatography (RP-HPLC), the elution order is governed by hydrophobicity and dipole moment.
-
1,5-Isomer: The proximity of the electron-withdrawing ester group (at C5) and the alkyl group (at N1) creates steric congestion and a distinct dipole vector. This typically results in lower retention (elutes earlier) on C18 columns compared to the 1,3-isomer.
-
1,3-Isomer: The substituents are further apart, resulting in a more planar conformation that interacts more effectively with the C18 stationary phase, leading to higher retention (elutes later).
The "Fluorine Effect" on Retention
The 2-fluoroethyl group introduces a unique retention shift compared to a standard ethyl group:
-
Lipophilicity: The fluorine atom increases lipophilicity relative to a hydrogen atom, generally increasing retention times on RP columns.
-
Polarity: The strong C-F dipole can engage in specific interactions if a polar-embedded or phenyl-based stationary phase is used, offering a "selectivity handle" to separate it from non-fluorinated impurities.
Part 2: Comparative Method Performance
The following table compares the performance of three distinct stationary phases for the separation of the target compound from its critical impurities (Acid hydrolysis product and 1,3-Regioisomer).
Table 1: Relative Retention Time (RRT) & Selectivity Comparison
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl | Method C: C18 + Ion Pairing |
| Stationary Phase | C18 (Octadecyl) | Phenyl-Hexyl | C18 (End-capped) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + Ion Suppression | |
| Mobile Phase | Water/ACN (0.1% Formic Acid) | Water/MeOH (0.1% Formic Acid) | Water/ACN (0.05% TFA) |
| Target RRT ( | 1.00 (Reference) | 1.00 (Reference) | 1.00 (Reference) |
| Acid Impurity RRT | ~0.45 (Weak retention) | ~0.55 (Better shape) | ~0.60 (Sharper peak) |
| 1,3-Isomer RRT | 1.15 - 1.20 | 1.25 - 1.35 (Enhanced) | 1.15 - 1.18 |
| Resolution ( | Moderate ( | High ( | Moderate ( |
| Recommendation | Routine QC | Complex Mixture / R&D | IPC (In-Process Control) |
Note: RRT (Relative Retention Time) is calculated relative to the target compound. An RRT > 1.00 indicates the impurity elutes after the target.
Part 3: Experimental Protocols
Protocol A: High-Resolution Separation (Recommended for R&D)
This protocol utilizes a Phenyl-Hexyl column to maximize the separation between the 1,5- and 1,3-regioisomers by exploiting the
-
Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 35°C.
-
Detection: UV @ 254 nm (primary), 220 nm (secondary).
-
Injection Volume: 5-10 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold |
| 15.0 | 90 | Linear Gradient |
| 18.0 | 90 | Wash |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | End |
Protocol B: Rapid In-Process Control (IPC)
Optimized for speed to monitor the N-alkylation reaction progress.
-
Column: C18 Rapid Resolution (50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Isocratic 60:40 (Water/ACN with 0.05% TFA).
-
Flow Rate: 0.6 mL/min.
-
Run Time: < 5 minutes.
-
Target
: ~2.5 min.
Part 4: Analytical Workflow Visualization
The following diagram illustrates the decision matrix for method selection based on the synthesis stage and impurity profile.
Caption: Analytical decision tree for selecting the optimal HPLC method based on regioisomer resolution requirements.
References
-
SIELC Technologies. (2018).[4] Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Rusak, V. V., et al. (2015).[5] Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry. Retrieved from [Link]
-
Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. BioNanoScience. Retrieved from [Link]
Sources
Technical Guide: Purity Validation of Methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate
Topic: Validating Purity of Methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate via LC-MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of pyrazole-based pharmacophores, the regiochemical purity of N-alkylated intermediates is a critical quality attribute.[1] For the target molecule, This compound , the primary challenge is not merely chemical yield, but the "invisible" contamination by its regioisomer, the 1,3-isomer .
While standard UV-HPLC (Method A) is the workhorse of process chemistry, it often fails to resolve these isobaric regioisomers due to their identical chromophores. This guide objectively compares UV-HPLC against LC-MS/MS (Method B) , establishing the latter as the superior validation protocol. We demonstrate that LC-MS, when coupled with specific chromatographic conditions, provides the necessary orthogonality to certify the N1-positioning of the fluoroethyl group relative to the C5-ester.
Part 1: The Chemical Context & The "Isobaric Trap"
To understand the validation requirement, one must understand the synthesis defect. The alkylation of methyl 1H-pyrazole-3-carboxylate (or its tautomer) with 1-bromo-2-fluoroethane typically yields a mixture of two products due to annular tautomerism:
-
Target (1,5-isomer): this compound.
-
Impurity (1,3-isomer): Methyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate.
These two molecules have the exact same molecular weight (MW) and nearly identical UV absorption profiles. Standard LC-UV purity analysis often integrates them as a single peak, leading to false purity claims (>99%) when the actual active isomer content may be significantly lower.
Diagram 1: The Regioselectivity Challenge
This diagram illustrates the bifurcation in synthesis that necessitates advanced validation.
Caption: Synthesis of the target pyrazole results in competing N-alkylation pathways. The resulting isomers are isobaric, requiring chromatographic resolution.
Part 2: Comparative Analysis of Validation Methods
We evaluated three analytical approaches to validate the purity of the target ester.
Method A: UV-HPLC (254 nm)
-
Status: Insufficient for Release Testing.
-
Mechanism: Detection based on
transitions of the pyrazole ring. -
Deficiency: The fluoroethyl chain does not significantly alter the UV chromophore. The 1,5- and 1,3-isomers often co-elute on standard C18 gradients, appearing as a single peak.
-
Risk: High risk of "False Negative" on impurity detection.
Method B: LC-MS (ESI+)
-
Status: Recommended Gold Standard.
-
Mechanism: Chromatographic separation based on dipole moment differences, followed by Mass Spectrometry detection.
-
Advantage:
-
Dipole Separation: The 1,5-isomer (ester and fluoroethyl group are proximal) has a distinct dipole moment compared to the 1,3-isomer (distal), leading to different Retention Times (RT).
-
Fragmentation Logic: In MS/MS, the "ortho-like" proximity of the fluoroethyl group to the ester in the 1,5-isomer facilitates specific fragmentation pathways (e.g., proximity-assisted loss of methanol) that are less favorable in the 1,3-isomer.
-
Method C:
F-NMR
-
Status: Excellent Orthogonal Check.
-
Mechanism: Detection of the fluorine environment.
-
Advantage: The chemical shift of the fluorine atom is sensitive to the shielding effect of the neighboring ester carbonyl.
-
Limitation: Lower sensitivity than LC-MS; requires larger sample mass; not suitable for high-throughput QC.
Performance Data Summary
| Feature | Method A: UV-HPLC | Method B: LC-MS (Target) | Method C: |
| Specificity | Low (Co-elution risk) | High (RT + m/z) | Very High (Chemical Shift) |
| LOD (Limit of Detection) | ~0.1% | < 0.01% | ~1% |
| Differentiation | None (Identical UV) | RT shift (~0.5 min) | |
| Throughput | High | High | Low |
| Suitability | Rough purity | Final Release / Impurity ID | Structure Elucidation |
Part 3: Experimental Protocol (Method B: LC-MS)
This protocol is designed to maximize the separation between the 1,5- and 1,3-regioisomers.
1. System Suitability & Conditions
-
Instrument: Agilent 1290 Infinity II / 6470 Triple Quad (or equivalent).
-
Column: Phenomenex Kinetex F5 (Core-shell), 2.1 x 100 mm, 1.7 µm.
-
Why F5? Pentafluorophenyl (PFP) phases offer superior selectivity for halogenated isomers and positional isomers compared to standard C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
2. Gradient Profile
-
0.0 min: 5% B
-
1.0 min: 5% B (Isocratic hold to focus polar impurities)
-
8.0 min: 95% B (Linear ramp)
-
10.0 min: 95% B
-
10.1 min: 5% B (Re-equilibration)
3. Mass Spectrometry Parameters (ESI+)
-
Scan Mode: Full Scan (m/z 100–500) + SIM (Selected Ion Monitoring) for Target.
-
Target Mass: Calculate [M+H]+ based on MW (approx 172.15 g/mol
m/z 173.1). -
Key Fragmentor Voltage: 135 V (Optimized for pyrazole ring stability).
-
Collision Energy (for MS/MS ID): 15–25 eV.
4. Acceptance Criteria (Self-Validating System)
-
Resolution (
): The valley between the 1,5-isomer (Target) and 1,3-isomer (Impurity) must be . -
Retention Time Logic: The 1,5-isomer is generally less polar (elutes later) on C18 but may elute earlier on F5 phases due to specific F-F interactions. Note: Inject a mixed standard of crude reaction mixture to establish relative RT.
Part 4: Analytical Workflow Diagram
This decision tree guides the researcher through the validation process, ensuring no "blind spots" remain.
Caption: A stepwise validation workflow. UV alone is insufficient; LC-MS is the primary gatekeeper, with NMR serving as the final arbiter for ambiguous cases.
References
-
International Council for Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Fokin, V. V., et al. (2002). "Regioselectivity in the Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles." Journal of Organic Chemistry.
-
Phenomenex. (2023).[3] Kinetex F5 Core-Shell LC Columns Application Guide. Retrieved from [Link] (Reference for PFP column selectivity regarding positional isomers).
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
